molecular formula C7H12N2 B1330160 3-(1-Pyrrolidino)propionitrile CAS No. 26165-45-7

3-(1-Pyrrolidino)propionitrile

Cat. No.: B1330160
CAS No.: 26165-45-7
M. Wt: 124.18 g/mol
InChI Key: PDVYZQGNSCSKPG-UHFFFAOYSA-N
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Description

3-(1-Pyrrolidino)propionitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Pyrrolidinepropionitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVYZQGNSCSKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180785
Record name 1-Pyrrolidinepropionitrile
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26165-45-7
Record name 1-Pyrrolidinepropanenitrile
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Record name 1-Pyrrolidinepropionitrile
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Record name 1-Pyrrolidinepropionitrile
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Record name Pyrrolidine-1-propiononitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of 3-(1-Pyrrolidino)propionitrile, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical characteristics, outlines a standard synthesis protocol, and presents relevant safety and spectral data.

Chemical and Physical Properties

This compound, also known as 1-(2-cyanoethyl)pyrrolidine, is a tertiary amine and a nitrile. Its core structure consists of a pyrrolidine ring N-substituted with a propionitrile group.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 26165-45-7[1][2]
Molecular Formula C₇H₁₂N₂[1][2]
Molecular Weight 124.18 g/mol [1][2]
IUPAC Name 3-(pyrrolidin-1-yl)propanenitrile
Synonyms 1-(2-Cyanoethyl)pyrrolidine, N-(2-Cyanoethyl)pyrrolidine, β-Pyrrolidinopropionitrile

Table 2: Physical Properties

PropertyValueSource
Boiling Point 132-133 °C at 10 mmHg--INVALID-LINK--
Density 1.04 g/cm³--INVALID-LINK--
Flash Point 104-105 °C at 15 mmHg--INVALID-LINK--
Refractive Index 1.466--INVALID-LINK--

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected spectral features.

Table 3: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.75t2H-CH₂-CN
~ 2.60t2H-N-CH₂-
~ 2.50m4HPyrrolidine -CH₂-N-CH₂-
~ 1.75m4HPyrrolidine -CH₂-CH₂-

Table 4: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 119-C≡N
~ 54Pyrrolidine -CH₂-N-CH₂-
~ 50-N-CH₂-
~ 23Pyrrolidine -CH₂-CH₂-
~ 16-CH₂-CN

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~ 2245C≡N (Nitrile)
~ 2960-2800C-H (Aliphatic)
~ 1465C-H (Bend)
~ 1100C-N (Stretch)

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 124. Key fragmentation patterns would likely involve the loss of the cyanoethyl group or fragmentation of the pyrrolidine ring.

Experimental Protocols

Synthesis of this compound via Cyanoethylation

The most common method for the synthesis of this compound is the cyanoethylation of pyrrolidine with acrylonitrile. This reaction is a Michael addition.

Materials:

  • Pyrrolidine

  • Acrylonitrile

  • Triton B (40% in methanol) or another suitable basic catalyst

  • Diethyl ether or other suitable solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Distillation apparatus

Procedure:

  • To a stirred solution of pyrrolidine (1.0 equivalent) in a suitable solvent such as dioxane or in the absence of a solvent, add a catalytic amount of Triton B.

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile (1.0 equivalent) dropwise to the mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, remove the catalyst by washing the reaction mixture with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Pyrrolidine Pyrrolidine Mixing Mix Pyrrolidine and Catalyst Pyrrolidine->Mixing Acrylonitrile Acrylonitrile Addition Slow Addition of Acrylonitrile Acrylonitrile->Addition Catalyst Basic Catalyst (e.g., Triton B) Catalyst->Mixing Mixing->Addition Stirring Stir at Room Temperature Addition->Stirring Quenching Aqueous Wash Stirring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Vacuum Distillation Concentration->Purification Product This compound Purification->Product

Synthesis Workflow

Biological Activity and Drug Development Potential

While the pyrrolidine scaffold is a common motif in many biologically active compounds and approved drugs, there is limited publicly available information on the specific biological activities or signaling pathway interactions of this compound itself. The pyrrolidine ring is valued in medicinal chemistry for its ability to introduce a three-dimensional structure, which can lead to favorable interactions with biological targets.[3][4]

Compounds containing the pyrrolidine moiety have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5] The presence of the nitrile group in this compound can also influence its biological properties, as nitriles can act as hydrogen bond acceptors or be metabolized to other functional groups.

Further research is required to elucidate the specific biological targets and potential therapeutic applications of this compound. Its structural similarity to other pharmacologically active pyrrolidine derivatives suggests it could be a valuable starting point for the synthesis of novel drug candidates.

Safety Information

This compound is a chemical that requires careful handling.

Table 6: Hazard Information

HazardDescription
GHS Pictograms
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H331: Toxic if inhaled.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Quality Control and Analytical Workflow

Ensuring the purity and identity of this compound is essential for its use in research and development. A typical quality control workflow would involve a combination of spectroscopic and chromatographic techniques.

QC_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Techniques cluster_data_evaluation Data Evaluation Raw_Sample Crude or Purified Sample GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Raw_Sample->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Raw_Sample->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Raw_Sample->FTIR HPLC High-Performance Liquid Chromatography (HPLC) Raw_Sample->HPLC Purity_Assessment Purity Assessment GC_MS->Purity_Assessment Identity_Confirmation Identity Confirmation NMR->Identity_Confirmation FTIR->Identity_Confirmation HPLC->Purity_Assessment Final_Product Verified Product Purity_Assessment->Final_Product Identity_Confirmation->Final_Product

Quality Control Workflow

This workflow ensures that the synthesized compound meets the required specifications for subsequent applications. Purity is typically assessed by GC or HPLC, while identity is confirmed by NMR, IR, and MS, comparing the obtained data with reference spectra.

References

An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile (CAS: 26165-45-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Pyrrolidino)propionitrile, with the CAS number 26165-45-7, is a chemical intermediate characterized by a pyrrolidine ring and a nitrile functional group. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications, particularly as a building block in synthetic and medicinal chemistry. The pyrrolidine scaffold is a prevalent motif in a wide array of biologically active compounds and approved pharmaceuticals, making its derivatives, such as this compound, valuable starting materials in drug discovery and development.[1][2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 26165-45-7[4]
Molecular Formula C₇H₁₂N₂[4]
Molecular Weight 124.18 g/mol [4]
Appearance Colorless liquid[5]
Boiling Point 110-112 °C at 28 Torr; 132-133 °C at 10 mmHg[4][6]
Density 1.04 g/cm³[4]
Refractive Index (n_D^20) 1.466[4]
Flash Point 104-105 °C at 15 mmHg[4]
EINECS Number 247-493-0[4]
SMILES N#CCCN1CCCC1[7]
InChI Key PDVYZQGNSCSKPG-UHFFFAOYSA-N[7]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

SpectroscopyData Highlights
¹H NMR Data available on PubChem, acquired on a Varian A-60 instrument.
¹³C NMR Data available on PubChem.
Infrared (IR) Vapor phase IR spectrum available on PubChem.
Mass Spectrometry (MS) GC-MS data available on PubChem.

Synthesis of this compound

The primary synthetic route to this compound is the cyanoethylation of pyrrolidine. This reaction is a classic example of a Michael addition, where the nucleophilic secondary amine (pyrrolidine) attacks the electron-deficient β-carbon of the α,β-unsaturated nitrile (acrylonitrile). The reaction is typically base-catalyzed.

G Pyrrolidine Pyrrolidine Intermediate Enolate Intermediate Pyrrolidine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Base Base Catalyst (e.g., KOH) Base->Pyrrolidine Product This compound Intermediate->Product Protonation

Figure 1: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for the cyanoethylation of amines.

Materials:

  • Pyrrolidine

  • Acrylonitrile

  • Potassium hydroxide (or another suitable base catalyst)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Distilled water

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Charge the flask with pyrrolidine and a catalytic amount of potassium hydroxide. Begin stirring the mixture.

  • Acrylonitrile Addition: Slowly add acrylonitrile to the stirred pyrrolidine solution via the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux. Cooling with a water bath may be necessary.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the catalyst and any salts. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Drug Development and Organic Synthesis

While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structure presents it as a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Precursor to Propanediamines

The nitrile group of this compound can be readily reduced to a primary amine, yielding N-(3-aminopropyl)pyrrolidine. This transformation is typically achieved through catalytic hydrogenation using catalysts such as Raney nickel.[8][9] The resulting 1,3-diamine is a useful building block in the synthesis of various compounds, including surfactants and pharmaceutical intermediates.[8][10]

G Start This compound Reduction Catalytic Hydrogenation (e.g., Raney Ni, H₂) Start->Reduction Product N-(3-aminopropyl)pyrrolidine Reduction->Product Application Pharmaceutical Intermediates, Surfactants Product->Application

Figure 2: Synthetic utility of this compound for the preparation of a 1,3-diamine.
Potential Scaffold for GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are a significant class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[11][12] The pyrrolidine ring is a known scaffold in the design of GABA uptake inhibitors.[13][14] Although direct synthesis from this compound is not explicitly detailed, its structure provides a framework that could be elaborated into GABA analogs. For instance, hydrolysis of the nitrile to a carboxylic acid would yield a γ-amino acid with a pyrrolidine substituent.

General Utility in Medicinal Chemistry

The pyrrolidine ring is a key structural feature in numerous FDA-approved drugs.[3] Its non-planar, three-dimensional structure allows for better exploration of the pharmacophore space compared to flat aromatic rings.[1][15] this compound can serve as a starting material for introducing the N-substituted propionitrile side chain, which can be further modified. The nitrile group itself is a versatile functional group that can be converted into amines, amides, carboxylic acids, or ketones, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.[16]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

  • Storing in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily accessible chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis via the cyanoethylation of pyrrolidine is a straightforward and efficient process. While direct applications in marketed pharmaceuticals are not widely reported, its structural features, particularly the versatile nitrile group and the pharmaceutically relevant pyrrolidine scaffold, make it a valuable building block for the synthesis of novel compounds in drug discovery and medicinal chemistry research. Further exploration of its synthetic transformations could lead to the development of new therapeutic agents.

References

"3-(1-Pyrrolidino)propionitrile" molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure and properties of 3-(1-Pyrrolidino)propionitrile, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Properties

This compound is a chemical intermediate with a distinct molecular architecture. The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key properties.

PropertyValueReferences
Molecular Formula C₇H₁₂N₂[1][2][3][4][5][6]
Molecular Weight 124.18 g/mol [2][3][4][5][6][7]
CAS Registry Number 26165-45-7[1][2][6]
Boiling Point 110-112°C at 28 Torr132-133°C at 10mm[1][2][3][7]
Density 1.04 g/cm³[2][3][5][7]
Refractive Index 1.466[2][3][5]
Flash Point 104-105°C at 15mm[2][3][7]
EINECS Number 247-493-0[2][5]

Molecular Structure

The molecular structure of this compound consists of a pyrrolidine ring attached to a propionitrile group. The pyrrolidine is a five-membered saturated heterocycle containing one nitrogen atom. This nitrogen atom is bonded to the third carbon of the propionitrile chain. The nitrile group (-C≡N) is located at the end of this three-carbon chain.

Caption: Molecular structure of this compound.

This guide serves as a foundational resource for professionals requiring detailed information on this compound. The provided data and structural representation are essential for experimental design, synthesis planning, and further research applications.

References

An In-depth Technical Guide to 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(1-Pyrrolidino)propionitrile, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its nomenclature, physicochemical properties, synthesis, and analytical methodologies.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 3-(pyrrolidin-1-yl)propanenitrile[1]

Synonyms: This compound is also known by a variety of other names, including:

  • 1-Pyrrolidinepropanenitrile[1][2][3]

  • 3-(1-Pyrrolidinyl)propionitrile[4]

  • β-Pyrrolidinopropionitrile[3]

  • N-(2-Cyanoethyl)pyrrolidine[3]

  • 1-(2-Cyanoethyl)pyrrolidine[3]

  • 3-Pyrrolidinopropionitrile[5]

  • Pyrrolidine-1-propiononitrile[3]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₂N₂[3][5]
Molecular Weight 124.18 g/mol [1][3]
CAS Number 26165-45-7[1][2][3]
Boiling Point 132-133 °C at 10 mmHg[3][6]
110-112 °C at 28 Torr[7]
Density 1.04 g/cm³[3][6]
Refractive Index 1.466[3]
Flash Point 104-105 °C at 15 mmHg[3][6]
pKa (Predicted) 9.16 ± 0.20[3]
Vapor Pressure 0.0773 mmHg at 25 °C[5]
Acute Toxicity (LD₅₀) 13 mg/kg (mouse, intravenous)[3]

Experimental Protocols

Synthesis via Cyanoethylation

The primary method for the synthesis of this compound is the cyanoethylation of pyrrolidine. This reaction involves the Michael addition of pyrrolidine to acrylonitrile.

Reaction: Pyrrolidine + Acrylonitrile → this compound

General Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with pyrrolidine.

  • Reagent Addition: Acrylonitrile is added dropwise to the stirred pyrrolidine. The reaction is often exothermic, and cooling may be necessary to maintain a controlled temperature. The reaction can be carried out without a catalyst when using aliphatic amines like pyrrolidine.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or with gentle heating to ensure complete reaction. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the excess reactants are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Analytical Methodologies

The identity and purity of this compound can be determined using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile compounds like this compound. It provides information on the retention time of the compound and its mass spectrum, which can be used for identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the molecule, confirming the presence of the pyrrolidine ring and the propionitrile chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡N stretch of the nitrile group and the C-N stretching of the tertiary amine.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathways or its specific biological activities. The pyrrolidine moiety is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including anticancer, antibacterial, and effects on the central nervous system. However, dedicated pharmacological studies on this compound have not been extensively reported.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound via the cyanoethylation of pyrrolidine.

Synthesis_Workflow Synthesis of this compound Pyrrolidine Pyrrolidine Reaction Michael Addition (Cyanoethylation) Pyrrolidine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

References

Spectroscopic Profile of 3-(1-Pyrrolidino)propionitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(1-Pyrrolidino)propionitrile (CAS No: 26165-45-7), a valuable intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this compound, this guide focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a robust reference for compound identification, purity assessment, and quality control.

Molecular Structure and Spectroscopic Overview

Molecular Formula: C₇H₁₂N₂ Molecular Weight: 124.18 g/mol Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

This guide presents predicted ¹H NMR, ¹³C NMR, IR, and MS data to facilitate the structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable approximation of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.75Triplet2H-CH₂-CN
~2.65Triplet2HN-CH₂-CH₂-CN
~2.55Triplet4HN-(CH₂)₂-
~1.80Multiplet4H-(CH₂)₂- (pyrrolidine ring)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~119.5-C≡N
~54.0N-(CH₂)₂- (pyrrolidine ring)
~52.5N-CH₂-CH₂-CN
~23.5-(CH₂)₂- (pyrrolidine ring)
~16.0-CH₂-CN
Infrared (IR) Spectroscopy

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960-2850Medium-StrongC-H stretch (aliphatic)
~2245MediumC≡N stretch (nitrile)
~1465MediumCH₂ bend
~1100MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
12425[M]⁺ (Molecular Ion)
9540[M - C₂H₃N]⁺
83100[M - CH₂CN]⁺
7080[C₄H₈N]⁺ (pyrrolidine fragment)
5560[C₃H₅N]⁺
4250[C₂H₄N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The solution should be homogeneous and free of any particulate matter.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: The spectrum is acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Data is typically reported as: chemical shift (multiplicity, coupling constant(s), integration).

  • ¹³C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). This method requires minimal sample preparation.[2]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied, and the sample spectrum is collected. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The typical range is 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induces fragmentation.[4]

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_structure_elucidation Structure Elucidation and Verification Sample Pure Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Neat Liquid (for ATR) Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (ATR) IR_Prep->IR_Acq MS_Acq Mass Spectrometer (EI) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Multiplicities, Integrations NMR_Acq->NMR_Analysis IR_Analysis Identify Characteristic Functional Group Peaks IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion and Fragmentation Pattern MS_Acq->MS_Analysis Combine_Data Combine All Spectroscopic Data NMR_Analysis->Combine_Data IR_Analysis->Combine_Data MS_Analysis->Combine_Data Structure_Confirm Confirm Structure of This compound Combine_Data->Structure_Confirm

References

Navigating the Safety Landscape of 3-(1-Pyrrolidino)propionitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(1-Pyrrolidino)propionitrile (CAS No. 26165-45-7). The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical compound safely in a laboratory setting. This document consolidates key safety data, outlines emergency procedures, and provides insights into its potential toxicological profile based on available data and the chemistry of related compounds.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.

PropertyValueReference
Molecular Formula C7H12N2[1][2]
Molecular Weight 124.18 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 132-133°C at 10 mm Hg; 104-105°C[2][4][5]
Density 1.04 g/cm³[2][4][5]
Flash Point 104-105°C at 15 mm Hg[4][5]
Vapor Pressure 0.0773 mmHg at 25°C[4]
Solubility No data available
CAS Number 26165-45-7[1][2][5]

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][3]

GHS Hazard Statements:

  • H302: Harmful if swallowed[1][3]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1][3]

  • H319: Causes serious eye irritation[1][3]

  • H332: Harmful if inhaled[1]

Acute Toxicity Data

Quantitative acute toxicity data for this compound is limited. The Registry of Toxic Effects of Chemical Substances (RTECS) number for this compound is UY2273000.[2][5] One study reported an LD50 in mice of 13 mg/kg via the intravenous route.[2]

Due to the scarcity of specific data, the acute toxicity of the parent compounds, Pyrrolidine and Propionitrile , are provided in Table 2 for reference. This information can offer insights into the potential toxicity of this compound.

CompoundRouteSpeciesLD50/LC50Reference
Pyrrolidine OralRat300 mg/kg[6][7]
OralMouse450 mg/kg[6]
DermalRat430 mg/kg[7]
InhalationMouse1300 mg/m³/2h[6]
Propionitrile OralRat39 mg/kg[8]
DermalRabbit128 mg/kg[8]
InhalationRat3.3 mg/L/4h[8]

Safety and Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[9]

  • Hand Protection: Chemical-resistant gloves, such as disposable nitrile gloves, should be worn.[9][10] Gloves must be inspected before use and disposed of properly after handling.[9]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.[10] For higher-risk procedures, flame-retardant antistatic protective clothing may be necessary.[11]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[11] If vapors or aerosols are generated, a NIOSH-approved respirator is required.[10]

Safe Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3] Use only in a well-ventilated area or under a fume hood.[3][11] Do not eat, drink, or smoke when using this product.[3][11] Wash hands thoroughly after handling.[3][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

Emergency and First-Aid Procedures

In case of exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][11]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][11]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3][11]

Experimental Protocols: Acute Toxicity Testing Methodologies

The following are generalized methodologies for acute toxicity testing based on OECD guidelines. These protocols provide a framework for how the toxicological data presented in this guide would be experimentally determined.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.

  • Animal Selection: Healthy, young adult rodents (typically rats, preferably females) are used.[6]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[6]

  • Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three animals is dosed at the selected level. The outcome (mortality or survival) determines the next step:

    • If mortality occurs, the next group is dosed at a lower level.

    • If no mortality occurs, the next group is dosed at a higher level.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[3]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test assesses the potential hazards of a substance upon dermal contact.

  • Animal Selection: Healthy young adult animals (e.g., rats or rabbits) with intact skin are used.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.

  • Dose Application: The test substance is applied uniformly over an area of approximately 10% of the total body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and mortality for 14 days.

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This method evaluates the toxicity of a substance when inhaled.

  • Animal Selection: Young adult rodents are typically used.[9]

  • Exposure Method: Exposure is typically "nose-only" to avoid ingestion of the test substance due to grooming.[9][11] The animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (usually 4 hours).[11]

  • Concentration: Animals are exposed to one or more concentrations of the test substance.

  • Observation: Animals are observed for signs of toxicity and mortality during and after exposure for a period of 14 days.[9]

Visualized Workflows and Pathways

Standard Laboratory Handling Workflow

The following diagram illustrates a standard workflow for safely handling hazardous chemicals like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Gather_PPE->Prepare_Workspace Weigh_Compound Weigh/Measure Compound in Fume Hood Prepare_Workspace->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Workspace and Equipment Perform_Experiment->Decontaminate Dispose_Waste Dispose of Chemical Waste (Follow Institutional Guidelines) Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Standard laboratory workflow for handling hazardous chemicals.

Postulated Toxicity Pathway

While specific signaling pathways for this compound have not been elucidated, its structure as an aliphatic nitrile suggests a likely mechanism of toxicity involving the metabolic release of cyanide. The following diagram illustrates this general pathway.

G Compound This compound Metabolism Hepatic Metabolism (Cytochrome P450) Compound->Metabolism Absorption Cyanide Release of Cyanide (CN⁻) Metabolism->Cyanide Cytochrome_Oxidase Cytochrome c Oxidase (in Mitochondria) Cyanide->Cytochrome_Oxidase Inhibition Cellular_Respiration Inhibition of Cellular Respiration Cytochrome_Oxidase->Cellular_Respiration Blocks Electron Transport Toxicity Cellular Hypoxia & Cytotoxicity Cellular_Respiration->Toxicity

Caption: Postulated toxicity pathway via metabolic cyanide release.

References

The Versatility of 3-(1-Pyrrolidino)propionitrile as a Synthetic Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Pyrrolidino)propionitrile is a versatile bifunctional molecule that holds significant potential as a synthetic building block in organic chemistry and drug discovery. Its unique structure, incorporating both a nucleophilic tertiary amine within a pyrrolidine ring and an electrophilic nitrile group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, key synthetic applications, and its role as a precursor to valuable intermediates for the development of novel therapeutics, particularly those targeting the central nervous system. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to facilitate its practical application in a research and development setting.

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds. Its prevalence is attributed to its ability to impart favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, and to serve as a key pharmacophoric element. This compound emerges as a readily accessible and highly versatile starting material for the synthesis of a variety of substituted pyrrolidine derivatives. This document explores its utility through three primary reaction pathways: reduction of the nitrile to a primary amine, reaction with organometallic reagents to form ketones, and hydrolysis to a carboxylic acid.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 26165-45-7[1]
Molecular Formula C₇H₁₂N₂[1]
Molecular Weight 124.19 g/mol [1]
Boiling Point 110-112 °C/28 Torr[1]
Density 1.04 g/cm³[2]
Refractive Index 1.466[2]
Flash Point 104-105 °C/15mm[2]
pKa 9.16 ± 0.20 (Predicted)[2]

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound is dominated by the chemistry of its two functional groups: the pyrrolidine nitrogen and the propionitrile moiety. This allows for its elaboration into a variety of more complex structures.

Reduction to 1-(3-Aminopropyl)pyrrolidine

The reduction of the nitrile group to a primary amine yields 1-(3-aminopropyl)pyrrolidine, a valuable diamine intermediate for the synthesis of various biologically active molecules, including those targeting neurological disorders.[3][4]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction: Catalytic hydrogenation of this compound using a metal catalyst such as Raney Nickel or Palladium on Carbon.

  • Reagents and Solvents:

    • This compound

    • Raney Nickel (catalyst)

    • Potassium borohydride (KBH₄)

    • Dry ethanol

  • Procedure:

    • In a suitable reaction flask, suspend Raney Nickel in dry ethanol.

    • Add potassium borohydride to the suspension.

    • Add this compound to the mixture while stirring.

    • The reaction is typically carried out at room temperature.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

    • The crude product, 1-(3-aminopropyl)pyrrolidine, can be purified by distillation.

  • Quantitative Data: While a specific yield for this exact substrate is not detailed in the searched literature, similar reductions of aliphatic nitriles using Raney Nickel and KBH₄ have reported yields in the range of 80-92%.[5]

G start This compound reagents H₂, Catalyst (e.g., Raney Ni, Pd/C) start->reagents product 1-(3-Aminopropyl)pyrrolidine reagents->product caption Reduction of this compound

Caption: Synthetic workflow for the reduction of this compound.

Grignard Reaction to form Ketones

The reaction of the nitrile group with Grignard reagents provides a straightforward route to ketones, which are themselves versatile intermediates for further synthetic modifications.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

  • Reaction: Nucleophilic addition of phenylmagnesium bromide to the nitrile carbon of this compound, followed by hydrolysis of the intermediate imine.

  • Reagents and Solvents:

    • This compound

    • Phenylmagnesium bromide (Grignard reagent)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Aqueous acid (e.g., HCl) for workup

  • Procedure:

    • Dissolve this compound in an anhydrous ether or THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of phenylmagnesium bromide in the same solvent dropwise via an addition funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction is then quenched by carefully adding it to a mixture of ice and aqueous acid (e.g., 3 M HCl).[6]

    • The product, 1-phenyl-3-(1-pyrrolidinyl)propan-1-one, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • Purification can be achieved by column chromatography or crystallization of the hydrochloride salt.[5]

  • Quantitative Data: Specific yield and spectroscopic data for this reaction were not found in the provided search results. However, the product, 1-phenyl-3-(1-pyrrolidinyl)propan-1-one, is commercially available, indicating this is a feasible synthetic route.[7][8]

G start This compound step1_reagents 1. Phenylmagnesium Bromide (in dry ether/THF) start->step1_reagents intermediate Imine Intermediate step1_reagents->intermediate step2_reagents 2. H₃O⁺ (Aqueous Workup) intermediate->step2_reagents product 1-Phenyl-3-(1-pyrrolidinyl)propan-1-one step2_reagents->product caption Grignard reaction workflow.

Caption: Grignard reaction of this compound.

Hydrolysis to 3-(1-Pyrrolidinyl)propanoic Acid

Acid-catalyzed hydrolysis of the nitrile furnishes the corresponding carboxylic acid, 3-(1-pyrrolidinyl)propanoic acid, which can be used in peptide synthesis or as a linker in drug conjugates.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Reaction: Hydrolysis of the nitrile group in the presence of a strong acid.

  • Reagents and Solvents:

    • This compound

    • Concentrated hydrochloric acid (HCl)

    • Water

  • Procedure:

    • Dissolve this compound in an aqueous solution of concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours. The hydrolysis of propionitrile is known to proceed through an intermediate amide.[9]

    • Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.

    • After cooling, the reaction mixture is typically neutralized to precipitate the amino acid.

    • The product, 3-(1-pyrrolidinyl)propanoic acid, can be collected by filtration and recrystallized for purification.

  • Quantitative Data: While a specific protocol with yields for this substrate was not found, the product is commercially available.[10] The hydrolysis of similar nitriles is a well-established transformation.

G start This compound reagents H₃O⁺, Heat start->reagents product 3-(1-Pyrrolidinyl)propanoic Acid reagents->product caption Hydrolysis of this compound

Caption: Synthetic workflow for the hydrolysis of this compound.

Application in Drug Discovery: A Precursor to CNS-Active Agents

The derivatives of this compound, particularly 1-(3-aminopropyl)pyrrolidine, are valuable intermediates in the synthesis of compounds targeting the central nervous system. The pyrrolidine moiety is a common feature in ligands for dopamine receptors.[7][11]

Role in the Synthesis of Dopamine Receptor Ligands

Pyrrolidine derivatives are known to play a crucial role in the design of ligands for dopamine receptors, with their stereochemistry and substitution patterns influencing binding affinity and selectivity.[7][11] For instance, the dopamine agonist Piribedil features a piperazine ring, which can be conceptually linked to the diamine structure of 1-(3-aminopropyl)pyrrolidine, suggesting the potential for creating novel analogues. While a direct synthesis of Piribedil from this compound is not documented, the structural similarity of its derivatives to known dopamine receptor ligands highlights its potential in this area.

Dopamine D2 Receptor Signaling Pathway

Compounds derived from this compound could potentially modulate dopamine signaling pathways. Dopamine D2 receptors are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling cascades.

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP Dopamine Dopamine or D2 Agonist Dopamine->D2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Effects PKA->Downstream phosphorylates caption Dopamine D2 receptor signaling pathway.

References

The Role of 3-(1-Pyrrolidino)propionitrile and the Pyrrolidine-Propionitrile Scaffold in Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its unique structural and physicochemical properties that make it a privileged scaffold in drug design.[1] This technical guide explores the significance of the pyrrolidine motif, with a specific focus on the 3-(1-pyrrolidino)propionitrile scaffold as a representative member. While dedicated research on this compound is limited, an analysis of its constituent parts—the pyrrolidine ring and the propionitrile moiety—provides significant insights into its potential applications and considerations in drug discovery. The pyrrolidine ring's three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and biological activity of molecules.[2][3]

Physicochemical Properties and Toxicological Profile

Understanding the fundamental characteristics of this compound is the first step in evaluating its potential as a building block in medicinal chemistry. The available data for this compound are summarized below.

PropertyValueReference
CAS Number 26165-45-7[4]
Molecular Formula C₇H₁₂N₂[4]
Molecular Weight 124.18 g/mol [4]
Boiling Point 132-133 °C at 10 mmHg
Density 1.04 g/cm³
Refractive Index 1.466
Flash Point 104-105 °C at 15 mmHg

Toxicological Considerations:

The toxicological profile of this compound has not been extensively studied. However, potential hazards can be inferred from its structural components:

  • Pyrrolidine Moiety: Pyrrolidine itself is a flammable liquid and can cause skin and eye irritation. High concentrations may impact the nervous system.[5]

  • Propionitrile Moiety: Propionitrile and related nitriles can pose a significant risk of cyanide poisoning upon exposure through inhalation or dermal contact.[1]

Given these potential hazards, appropriate safety precautions should be taken when handling this compound and its derivatives.

Synthetic Strategies

Below is a generalized workflow for the synthesis of this compound.

reagents Pyrrolidine + Acrylonitrile conditions Reaction Conditions (e.g., Solvent, Temperature) reagents->conditions 1. Mixing reaction Michael Addition conditions->reaction 2. Reaction Initiation workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup 3. Quenching & Isolation purification Purification (e.g., Distillation, Chromatography) workup->purification 4. Purification product This compound purification->product 5. Final Product

Generalized synthetic workflow for this compound.

More complex pyrrolidine-containing molecules, such as the key intermediate for a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, are synthesized through multi-step processes involving stereoselective reactions.[6]

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a versatile scaffold found in a wide range of biologically active compounds, from natural alkaloids to synthetic drugs.[2][7][8] Its prevalence is due to its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for introducing chemical diversity.[1]

Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antibacterial: The pyrrolidine scaffold is a key component in various antibacterial agents.[9] For instance, certain pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

  • Anticancer: Pyrrolidinoindoline alkaloids have exhibited cytotoxic activity against various cancer cell lines.[10]

  • Central Nervous System (CNS) Activity: The pyrrolidine ring is present in synthetic cathinone derivatives that act as CNS stimulants.[2]

The diverse therapeutic applications of the pyrrolidine scaffold are illustrated in the diagram below.

cluster_applications Therapeutic Applications pyrrolidine Pyrrolidine Scaffold antibacterial Antibacterial Agents pyrrolidine->antibacterial Incorporation into antibiotics anticancer Anticancer Agents pyrrolidine->anticancer Basis for cytotoxic alkaloids cns CNS-Active Drugs pyrrolidine->cns Core of synthetic cathinones antiviral Antiviral Agents pyrrolidine->antiviral Component of antiviral compounds

Therapeutic areas influenced by the pyrrolidine scaffold.

The Propionitrile Moiety in Drug Design

The propionitrile group, while less common than the pyrrolidine ring as a core scaffold, also plays several roles in medicinal chemistry. The nitrile group is a versatile functional group that can participate in various chemical transformations. It can also act as a bioisostere for other functional groups and contribute to the binding of a molecule to its biological target. However, as previously mentioned, the potential for in vivo metabolism to cyanide is a critical consideration in the design of drugs containing a nitrile moiety.[1]

Future Perspectives

While this compound itself is not a widely studied compound in medicinal chemistry, the combination of the privileged pyrrolidine scaffold with the versatile propionitrile functional group suggests that this and related chemical motifs could be valuable starting points for the design of novel therapeutic agents. The exploration of derivatives of the pyrrolidine-propionitrile scaffold, coupled with a thorough evaluation of their biological activities and toxicological profiles, may lead to the discovery of new drug candidates across a range of therapeutic areas. The rich chemistry and diverse biological activities associated with pyrrolidine derivatives continue to make them an exciting and fruitful area of research for medicinal chemists.[3][7][9]

References

The Versatility of 3-(1-Pyrrolidino)propionitrile in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Pyrrolidino)propionitrile, a bifunctional molecule featuring a tertiary amine and a nitrile group, presents itself as a valuable and versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. This technical guide explores the utility of this compound in constructing key heterocyclic scaffolds, with a particular focus on the synthesis of pyrimidine derivatives. Detailed experimental protocols, quantitative data, and proposed synthetic pathways for other important heterocycles such as pyrazoles, isoxazoles, and thiazoles are presented. This document serves as a comprehensive resource for chemists engaged in the design and synthesis of novel heterocyclic entities for applications in medicinal chemistry and drug discovery.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products. The pyrrolidine ring, in particular, is a privileged scaffold in medicinal chemistry, known for its ability to impart favorable physicochemical properties and to serve as a versatile synthetic handle.[1][2] this compound emerges as an attractive starting material for the synthesis of more complex heterocyclic systems due to the presence of two reactive centers: the nucleophilic pyrrolidine nitrogen and the electrophilic carbon of the nitrile group. The three-carbon spacer between these functionalities allows for the formation of stable five- and six-membered rings through cyclization reactions. This guide will delve into the practical applications of this precursor in heterocyclic synthesis.

Synthesis of Pyrrolo[3,4-d]pyrimidines

A notable application of a molecule structurally analogous to this compound is in the synthesis of 2,4-diamino-pyrrolo[3,4-d]pyrimidines, which are recognized for their potential biological activities, including antimalarial properties. The synthesis proceeds through a multi-step sequence involving cyanoethylation, Dieckmann cyclization, and subsequent condensation with guanidine.[3]

General Reaction Scheme

The overall synthetic strategy involves the initial formation of an N-β-cyanoethyl glycine ester, which then undergoes an intramolecular Dieckmann cyclization to form a 3-amino-4-cyano-3-pyrroline derivative. This key intermediate is then reacted with guanidine carbonate to construct the fused pyrimidine ring.

Experimental Protocol: Synthesis of 2,4-Diamino-6-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

The following protocol is adapted from the synthesis of analogous compounds and provides a representative procedure.[3]

Step 1: Synthesis of N-β-cyanoethyl-(4-methylphenyl)glycine ethyl ester

  • A mixture of p-toluidine and acrylonitrile, with a catalytic amount of acetic acid, is reacted to yield the corresponding propionitrile derivative.

  • The resulting propionitrile (0.1 mole) is refluxed with ethyl bromoacetate (0.2 mole) in 95% ethanol (10 ml) for 48 hours.

  • The reaction mixture is cooled, poured over crushed ice, and basified with 40% aqueous sodium hydroxide at a temperature below 0°C until the odor of ethyl bromoacetate disappears.

  • The mixture is extracted twice with chloroform. The combined organic extracts are washed with water, saturated sodium chloride solution, and again with water.

  • The chloroform extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude N-β-cyanoethyl-(4-methylphenyl)glycine ethyl ester as an oil, which is used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1-(4-methylphenyl)-4-cyano-3-pyrroline

  • To the crude glycine ethyl ester in absolute ethanol (25-30 ml), sodium ethoxide (prepared from 2.5 g of sodium in 125 ml of absolute ethanol) is added.

  • The resulting mixture is refluxed for 3 hours.

  • Excess ammonium formate (20 g) is then added in two portions over a 48-hour period of refluxing on a steam bath.

  • The reaction mixture is worked up to yield 3-amino-1-(4-methylphenyl)-4-cyano-3-pyrroline. A yield of 50% has been reported for an analogous compound.[3]

Step 3: Synthesis of 2,4-Diamino-6-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

  • The 3-amino-4-cyano-3-pyrroline derivative (0.01 mole) is heated with guanidine carbonate (0.01 mole) in 2-ethoxyethanol (10 ml) at reflux temperature for 6-7 hours.

  • The mixture is then poured into cold water, leading to the precipitation of the crystalline product.

  • The product is collected by filtration and can be recrystallized. A yield of 37% has been reported for an analogous compound.[3]

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of an analogous pyrrolo[3,4-d]pyrimidine.

StepProductReported Yield (%)Reference
Dieckmann Cyclization & Amination3-Amino-1-(4-methylphenyl)-4-cyano-3-pyrroline50[3]
Condensation with Guanidine2,4-Diamino-6-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine37[3]

Proposed Synthetic Pathways to Other Heterocycles

The reactivity of the nitrile and the β-amino functionality in this compound allows for the plausible synthesis of a variety of other five- and six-membered heterocyclic systems. The following sections outline proposed, scientifically sound synthetic strategies.

General Workflow for Heterocyclic Synthesis

The diagram below illustrates the potential of this compound as a central precursor for the synthesis of diverse heterocyclic scaffolds by reacting it with different binucleophilic reagents.

Caption: Proposed synthetic utility of this compound.

Proposed Synthesis of Aminopyrazoles

The reaction of β-aminonitriles with hydrazine is a known method for the synthesis of aminopyrazoles.

Reaction Scheme:

G start This compound reagent + Hydrazine (H2N-NH2) conditions Heat (e.g., in Ethanol) product 5-Amino-4-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazole conditions->product Cyclocondensation

Caption: Proposed synthesis of an aminopyrazole derivative.

Methodology Outline:

  • This compound would be refluxed with hydrazine hydrate in a suitable solvent such as ethanol.

  • The reaction would proceed via nucleophilic attack of the hydrazine on the nitrile carbon, followed by intramolecular cyclization and tautomerization to yield the aromatic aminopyrazole.

Proposed Synthesis of Aminoisoxazoles

Similarly, reaction with hydroxylamine should provide access to aminoisoxazole derivatives.

Reaction Scheme:

G start This compound reagent + Hydroxylamine (H2N-OH) conditions Base, Heat product 5-Amino-4-(2-(pyrrolidin-1-yl)ethyl)isoxazole conditions->product Cyclocondensation

Caption: Proposed synthesis of an aminoisoxazole derivative.

Methodology Outline:

  • This compound would be treated with hydroxylamine hydrochloride in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol and heated.

  • The reaction would form an amidoxime intermediate, which would then undergo intramolecular cyclization to furnish the aminoisoxazole.

Proposed Synthesis of Aminothiazoles

The construction of an aminothiazole ring would likely require a two-step process involving the initial conversion of the nitrile to a thioamide, followed by cyclization with an α-halocarbonyl compound (Hantzsch thiazole synthesis). A more direct approach could involve reaction with a reagent like thiourea, though this is less common for this specific substrate.

Biological Significance and Drug Development

While specific biological data for heterocycles derived directly from this compound is not widely available in the public domain, the resulting heterocyclic scaffolds are of significant interest to drug development professionals.

  • Pyrimidines: This core is found in numerous anticancer drugs (e.g., 5-fluorouracil), antivirals (e.g., zidovudine), and antibiotics (e.g., trimethoprim).

  • Pyrazoles: Celecoxib (an anti-inflammatory drug), sildenafil (for erectile dysfunction), and various kinase inhibitors in oncology feature the pyrazole motif.

  • Isoxazoles: This ring is present in antibiotics (e.g., cloxacillin) and antipsychotics.

  • Thiazoles: The thiazole ring is a key component of vitamin B1 and the blockbuster drug ritonavir (an antiretroviral).

The pyrrolidine substituent introduced by the precursor can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final molecule, potentially enhancing solubility, cell permeability, and target binding.

Hypothetical Signaling Pathway Inhibition

Many heterocyclic compounds exert their therapeutic effects by inhibiting specific enzymes, such as kinases, which are often dysregulated in diseases like cancer. The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by a novel heterocyclic kinase inhibitor.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation TF->Proliferation Inhibitor Heterocyclic Kinase Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Inhibition of a hypothetical signaling pathway.

Conclusion

This compound represents a promising and potentially underutilized precursor in heterocyclic synthesis. Its bifunctional nature allows for the construction of diverse and medicinally relevant scaffolds. While the synthesis of pyrrolo[3,4-d]pyrimidines from analogous structures is established, further research into the reactivity of this specific precursor with a wider range of reagents is warranted. The proposed synthetic pathways outlined in this guide offer a roadmap for future investigations, potentially unlocking novel chemical entities for drug discovery and development. The inherent presence of the pyrrolidine moiety provides an additional advantage, offering a well-established pharmacophoric element.

References

The Strategic Role of 3-(1-Pyrrolidino)propionitrile in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and application of 3-(1-Pyrrolidino)propionitrile, a versatile building block in the development of pharmaceutical intermediates. Highlighting its importance through key synthetic pathways, this document provides detailed experimental protocols, quantitative data, and logical workflows to support researchers in the field of drug discovery and development.

Synthesis of this compound: The Aza-Michael Addition

The primary and most efficient method for synthesizing this compound is the aza-Michael addition of pyrrolidine to acrylonitrile. This reaction is characterized by its high atom economy and typically proceeds with high yield.

dot

Pyrrolidine Pyrrolidine Reaction Aza-Michael Addition Pyrrolidine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Product This compound Reaction->Product

Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • Pyrrolidine

  • Acrylonitrile

  • Methanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrrolidine (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add acrylonitrile (1.1 eq) to the mixture at room temperature.

  • The reaction mixture is then stirred at reflux for 4-6 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound.

Quantitative Data for Synthesis
ParameterValue
Yield >95%
Purity >98% (by GC)
Reaction Time 4-6 hours
Temperature Reflux (Methanol)

Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a crucial starting material for a variety of pharmaceutical intermediates, primarily through the chemical transformation of its nitrile group.

Synthesis of Ketone Intermediates via Grignard Reaction

A common and vital transformation of this compound is its reaction with Grignard reagents to produce ketone intermediates. These ketones are precursors to a wide range of biologically active molecules.

dot

Propionitrile This compound Reaction1 Grignard Addition Propionitrile->Reaction1 Grignard Grignard Reagent (R-MgX) Grignard->Reaction1 Imine Imine Intermediate Reaction2 Hydrolysis Imine->Reaction2 Aqueous Workup Ketone Ketone Intermediate Reaction1->Imine Reaction2->Ketone

Figure 2: Grignard reaction workflow.

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF (solvent)

  • Aqueous solution of ammonium chloride (for quenching)

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to a solution of the Grignard reagent (1.2 eq) in the same solvent under an inert atmosphere (e.g., argon or nitrogen) at 0°C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude ketone intermediate is purified by column chromatography on silica gel.

Grignard ReagentProductYield
Phenylmagnesium bromide1-phenyl-3-(1-pyrrolidinyl)-1-propanone75-85%
Ethylmagnesium bromide1-ethyl-3-(1-pyrrolidinyl)-1-propanone70-80%
Potential Intermediate for the Synthesis of Dotarizine

Dotarizine is a calcium channel blocker with a piperazine moiety connected to a diphenylmethyl group. The structural backbone of Dotarizine suggests that a ketone intermediate derived from this compound could be a key precursor in its synthesis. The synthesis would likely involve a Grignard reaction followed by reductive amination.

dot

Propionitrile This compound Reaction1 Grignard Reaction Propionitrile->Reaction1 Grignard Diphenylmethyl Grignard Reagent Grignard->Reaction1 Ketone Ketone Intermediate Reaction2 Reductive Amination Ketone->Reaction2 Piperazine Piperazine Piperazine->Reaction2 Dotarizine Dotarizine Reaction1->Ketone Reaction2->Dotarizine

Figure 3: Proposed synthesis of Dotarizine.
Intermediate in the Synthesis of Fluoroquinolone Antibiotics

A structurally related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key intermediate in the synthesis of the fluoroquinolone antibiotic PF-00951966.[1] This highlights the utility of the propionitrile moiety attached to a pyrrolidine ring in the development of complex antibacterial agents. The synthesis of this intermediate involves a multi-step process with high stereoselectivity.

Reaction StepReagents/CatalystProductYieldStereoselectivity
Catalytic Asymmetric HydrogenationChiral DM-SEGPHOS-Ru(II) complexβ-hydroxy amide73%de 98%, ee >99%
SN2 SubstitutionMethylamineDiamine80%Inversion of configuration

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of pharmaceutical intermediates. Its straightforward synthesis via aza-Michael addition and the reactivity of its nitrile group, particularly towards organometallic reagents, make it a valuable tool for medicinal chemists. The potential for its application in the synthesis of complex molecules like Dotarizine and its structural relevance to intermediates for modern antibiotics underscore its significance in drug discovery and development. The experimental protocols and quantitative data provided in this guide aim to facilitate further research and application of this important synthetic precursor.

References

Unraveling the Potential of 3-(1-Pyrrolidino)propionitrile: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 3-(1-Pyrrolidino)propionitrile

A summary of the key physicochemical properties of this compound is presented in Table 1. These characteristics are fundamental for its handling, formulation, and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 26165-45-7[1][2][3][4]
Molecular Formula C₇H₁₂N₂[1][2][3]
Molecular Weight 124.18 g/mol [1][2][3]
Boiling Point 132-133°C at 10 mmHg[1][3]
Density 1.04 g/cm³[1][3]
Refractive Index 1.466[1][3]
Flash Point 104-105°C at 15 mmHg[1][3]
pKa 9.16 ± 0.20 (Predicted)[1]

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the design of numerous therapeutic agents.[5][6][7][8] Its prevalence in drug discovery can be attributed to several key features:

  • Structural Versatility: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling a high degree of three-dimensional diversity in molecular design.[5][6][8]

  • Chirality: The presence of stereogenic centers in substituted pyrrolidines is crucial for enantioselective interactions with biological targets, often leading to improved potency and reduced off-target effects.[5][6][8]

  • Broad Biological Activity: The pyrrolidine motif is found in a wide array of compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS)-acting agents.[5][7][8][9][10][11]

The potential biological activity of this compound is likely influenced by the presence of this key scaffold.

cluster_pyrrolidine Pyrrolidine Scaffold cluster_properties Key Attributes cluster_applications Therapeutic Areas Pyrrolidine Pyrrolidine Ring Versatility Structural Versatility (3D Diversity) Pyrrolidine->Versatility Chirality Chirality (Stereoselective Interactions) Pyrrolidine->Chirality Activity Broad Biological Activity Pyrrolidine->Activity Anticancer Anticancer Activity->Anticancer Antibacterial Antibacterial Activity->Antibacterial CNS CNS Disorders Activity->CNS Antiviral Antiviral Activity->Antiviral

Figure 1. The central role of the pyrrolidine scaffold in drug discovery.

The Propionitrile Moiety: A Reactive and Versatile Functional Group

Propionitrile (ethyl cyanide) is a simple nitrile that serves as both a solvent and a key intermediate in chemical synthesis.[12][13] In the context of a larger molecule like this compound, the nitrile group (-C≡N) can have several implications for its biological activity:

  • Metabolic Fate: The nitrile group can be metabolized in vivo, potentially leading to the formation of amides or carboxylic acids, which may have their own biological effects.

  • Target Interactions: The polar nature of the nitrile group can allow it to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Chemical Reactivity: The nitrile group can serve as a handle for further chemical modification, allowing for the synthesis of derivatives with altered pharmacological profiles.[12]

cluster_moieties Structural Components cluster_potential_effects Potential Biological Implications Propionitrile This compound Pyrrolidine Pyrrolidine Moiety Propionitrile->Pyrrolidine contributes Nitrile Propionitrile Moiety Propionitrile->Nitrile contributes BiologicalActivity Biological Activity (e.g., CNS, antimicrobial) Pyrrolidine->BiologicalActivity potential for Metabolism Metabolic Transformation Nitrile->Metabolism potential for TargetBinding Target Binding Interactions Nitrile->TargetBinding potential for

Figure 2. Conceptual workflow of potential biological relevance.

Postulated Mechanisms of Action and Future Research Directions

Given the absence of specific studies on this compound, its mechanism of action remains speculative. However, based on the known activities of related compounds, several avenues for future research can be proposed:

  • Central Nervous System Activity: Many pyrrolidine-containing compounds exhibit CNS activity.[5][7] Investigating the potential of this compound to modulate neurotransmitter systems or receptors would be a logical starting point.

  • Antimicrobial Activity: The pyrrolidine scaffold is present in numerous antibacterial and antifungal agents.[9][10] Screening this compound against a panel of pathogenic bacteria and fungi could reveal potential anti-infective properties.

  • Anticancer Activity: A significant number of pyrrolidine derivatives have been explored as anticancer agents.[5][9][11] Evaluating the cytotoxic effects of this compound on various cancer cell lines could be a fruitful area of investigation.

Experimental Protocols for Initial Screening:

While detailed protocols are not available for this specific compound, a general workflow for initial in vitro screening would involve:

  • Cell Viability Assays: To assess general cytotoxicity, assays such as MTT or PrestoBlue™ can be performed on a panel of relevant cell lines (e.g., neuronal cells, cancer cell lines, and normal cell lines).

  • Receptor Binding Assays: If a specific CNS target is hypothesized, radioligand binding assays or fluorescence-based assays can be used to determine the affinity of the compound for that target.

  • Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound can be determined against a range of bacterial and fungal strains using standard microdilution methods.

Conclusion

This compound represents an under-investigated molecule with potential for biological activity, primarily inferred from the well-documented importance of its pyrrolidine scaffold in medicinal chemistry. While a definitive mechanism of action cannot be described at this time, this technical guide provides a comprehensive summary of the existing knowledge and a rationale for future research. The exploration of its potential CNS, antimicrobial, and anticancer activities through systematic in vitro screening is a recommended next step for elucidating the pharmacological profile of this compound and unlocking its potential therapeutic value. Further research is warranted to move beyond speculation and establish a concrete understanding of how this compound interacts with biological systems.

References

Biological Activity Screening of 3-(1-Pyrrolidino)propionitrile: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and databases has revealed a significant gap in the publicly available information regarding the specific biological activities of 3-(1-Pyrrolidino)propionitrile. Despite its availability from chemical suppliers and its well-defined chemical structure, there is a notable absence of published research detailing its screening for pharmacological or biological effects.

This technical guide aims to address the current state of knowledge and the lack of data for researchers, scientists, and drug development professionals interested in this particular molecule.

Physicochemical Properties

While biological data is scarce, the physicochemical properties of this compound are documented. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₂N₂PubChem
Molecular Weight 124.18 g/mol PubChem
CAS Number 26165-45-7ChemicalBook
Appearance Colorless to pale yellow liquidSigma-Aldrich
Boiling Point 110-112 °C at 28 TorrSigma-Aldrich
Density 0.939 g/mL at 25 °CSigma-Aldrich

Potential for Biological Activity: A Look at Related Structures

The absence of direct biological data on this compound necessitates an examination of its structural components—the pyrrolidine ring and the propionitrile group—to infer potential areas of interest for future screening efforts.

The Pyrrolidine Scaffold:

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a vast array of biologically active compounds, including many approved drugs. Its prevalence in medicinal chemistry is due to its ability to:

  • Introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets.

  • Serve as a versatile scaffold for the attachment of various functional groups, allowing for the fine-tuning of pharmacological properties.

  • Be present in natural products with diverse activities, such as antimicrobial and anticancer properties.

Numerous pyrrolidine derivatives have been synthesized and evaluated for a wide range of therapeutic applications, including but not limited to, anticancer, antibacterial, and central nervous system disorders.

The Propionitrile Moiety:

The propionitrile group (CH₃CH₂CN) is an aliphatic nitrile. While propionitrile itself is primarily used as a solvent and a chemical intermediate, it is important to note that exposure to propionitrile can lead to cyanide poisoning, as the nitrile group can be metabolized to cyanide in the body. This toxicological aspect would be a critical consideration in any biological evaluation of this compound.

Experimental Protocols: A Hypothetical Approach

Given the lack of specific experimental data for this compound, this section outlines a hypothetical, generalized workflow for the initial biological screening of a novel compound with this structure. This workflow is based on standard practices in drug discovery and is intended to serve as a conceptual framework.

Workflow for Preliminary Biological Screening:

Experimental Workflow cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Hit Identification cluster_3 Follow-up Studies A Obtain this compound B Purity Assessment (e.g., NMR, LC-MS) A->B C Prepare Stock Solutions B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) C->E F Phenotypic Screening (e.g., Cell Viability, Reporter Gene Assays) C->F G Determine IC50/EC50 Values D->G E->G F->G H Identify Biologically Active 'Hits' G->H I Dose-Response Studies H->I J Mechanism of Action Studies I->J K In Vivo Model Testing (if warranted) J->K

Figure 1. A generalized workflow for the initial biological screening of a novel chemical entity.

Signaling Pathways: A speculative outlook

Without any identified biological activity, it is not possible to depict a specific signaling pathway modulated by this compound. However, based on the activities of other pyrrolidine-containing molecules, one could speculate on potential, very broad areas of investigation. For instance, many pyrrolidine derivatives interact with G-protein coupled receptors (GPCRs) or ion channels. A hypothetical logical diagram for investigating a compound's effect on a generic signaling pathway is presented below.

Signaling Pathway Investigation Logic A Identified Biological 'Hit' from Screening B Hypothesize Target Class (e.g., GPCR, Kinase, Ion Channel) A->B C Perform Target-Specific Assays B->C D Identify Specific Molecular Target C->D E Map Downstream Signaling Events D->E F Measure Second Messengers (e.g., cAMP, Ca2+) E->F G Assess Protein Phosphorylation (e.g., Western Blot) E->G H Gene Expression Analysis (e.g., qPCR, RNA-seq) E->H I Elucidate Mechanism of Action F->I G->I H->I

Figure 2. A logical flow for elucidating the mechanism of action and signaling pathway of a bioactive compound.

Conclusion and Future Directions

Future research should focus on:

  • Broad-based phenotypic screening to identify any potential biological effects in various cell-based models.

  • A comprehensive cytotoxicity assessment across a panel of cell lines.

  • Target-based screening against panels of common drug targets, such as kinases, GPCRs, and proteases.

The generation of such foundational data would be the first step in determining if this compound or its derivatives have a future in drug discovery and development. Until such studies are conducted and published, its biological activity profile remains unknown.

Methodological & Application

Synthesis of 3-(1-Pyrrolidino)propionitrile from Pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-(1-Pyrrolidino)propionitrile from pyrrolidine and acrylonitrile. The synthesis, a classic example of a cyanoethylation reaction, is a straightforward and efficient method for the preparation of this versatile intermediate, which finds applications in the development of various pharmaceutical compounds. These notes include a summary of the reaction, key performance data, a detailed experimental protocol, and visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound, also known as 1-(2-cyanoethyl)pyrrolidine, is a valuable building block in organic synthesis. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, making it a useful precursor for the synthesis of a wide range of biologically active molecules. The most common and direct method for its preparation is the Michael addition of pyrrolidine to acrylonitrile, a reaction known as cyanoethylation. This reaction is typically base-catalyzed or can proceed without a catalyst due to the inherent nucleophilicity of pyrrolidine.

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic addition of the secondary amine, pyrrolidine, to the electron-deficient alkene, acrylonitrile.

G Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product + Acrylonitrile Acrylonitrile Acrylonitrile->Product

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Pyrrolidine1.0 molar equivalent[1][2]
Acrylonitrile1.0 - 1.2 molar equivalents[1][2]
Reaction Conditions
SolventNone or Ethanol[1][2]
Temperature0 °C to room temperature[1][2]
Reaction Time1 - 24 hours[1][2]
Product Characteristics
Molecular FormulaC₇H₁₂N₂
Molecular Weight124.18 g/mol
Boiling Point104-105 °C at 15 mmHg
Yield85-95%[1][2]

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • Pyrrolidine (reagent grade)

  • Acrylonitrile (stabilized with hydroquinone monomethyl ether)

  • Ethanol (optional, as solvent)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pyrrolidine (e.g., 0.5 mol, 35.5 g). If a solvent is used, add ethanol (e.g., 50 mL). Cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (e.g., 0.5 mol, 26.5 g) dropwise from the dropping funnel to the stirred pyrrolidine solution over a period of 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, remove any solvent by rotary evaporation.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 104-105 °C at 15 mmHg.

  • Characterization: The purified product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and its purity can be confirmed by GC analysis.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Charge flask with Pyrrolidine B Cool to 0-5 °C A->B C Add Acrylonitrile dropwise B->C D Stir at room temperature C->D E Remove solvent (optional) D->E F Vacuum Distillation E->F G Characterize Product (NMR, IR, GC) F->G

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Both pyrrolidine and acrylonitrile are toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acrylonitrile is a suspected carcinogen and should be handled with extreme care.

  • The reaction is exothermic; therefore, slow addition and cooling are necessary to control the reaction temperature.

Conclusion

The cyanoethylation of pyrrolidine with acrylonitrile is a highly efficient and straightforward method for the synthesis of this compound. The reaction proceeds with high yield and the product can be easily purified by vacuum distillation. This protocol provides a reliable procedure for the laboratory-scale preparation of this important synthetic intermediate, which is of significant interest to researchers in drug discovery and development.

References

Application Notes and Protocols: Cyanoethylation of Pyrrolidine to Yield 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoethylation is a fundamental organic reaction involving the addition of a compound with an active hydrogen atom to acrylonitrile.[1][2] This Michael addition reaction is a versatile method for introducing a β-cyanoethyl group onto a nucleophile.[1] In the context of amine chemistry, the cyanoethylation of secondary amines, such as pyrrolidine, provides a straightforward route to β-aminopropionitriles. These products are valuable intermediates in the synthesis of various pharmaceuticals and other biologically active molecules. This document provides detailed application notes and a protocol for the synthesis of "3-(1-Pyrrolidino)propionitrile" via the cyanoethylation of pyrrolidine.

Reaction Principle

The cyanoethylation of pyrrolidine proceeds via the nucleophilic attack of the secondary amine on the β-carbon of acrylonitrile. The reaction is typically catalyzed by a base, although in the case of strongly basic amines like pyrrolidine, the amine itself can act as a catalyst.[2] The electron-withdrawing nitrile group of acrylonitrile makes the β-carbon electrophilic and susceptible to attack by the lone pair of electrons on the nitrogen atom of pyrrolidine.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the product is provided in the table below for easy reference.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
PyrrolidineC₄H₉N71.1287-88
AcrylonitrileC₃H₃N53.0677
This compoundC₇H₁₂N₂124.18[3]110-112 @ 28 Torr[4], 132-133 @ 10mm[5]

Experimental Protocol

This protocol outlines a general procedure for the cyanoethylation of pyrrolidine. Researchers should adapt the scale and purification methods based on their specific needs and available equipment.

Materials:

  • Pyrrolidine (99%)

  • Acrylonitrile (stabilized with hydroquinone monomethyl ether)

  • Anhydrous potassium carbonate (optional, as catalyst)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (1.0 equivalent). If desired, a catalytic amount of anhydrous potassium carbonate (e.g., 0.1 equivalent) can be added.

  • Addition of Acrylonitrile: While stirring the pyrrolidine at room temperature, slowly add acrylonitrile (1.0-1.2 equivalents) dropwise. The reaction can be exothermic, so controlled addition is recommended. For larger scale reactions, cooling the flask in an ice bath during the addition may be necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter the mixture.

    • Dilute the crude product with a suitable organic solvent such as diethyl ether.

    • Wash the organic layer with water to remove any unreacted pyrrolidine and catalyst residues.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the solvent.

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Characterization Data

The following are representative spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): [3]

  • Source: John Wiley & Sons, Inc.[3]

  • Spectrometer: Varian A-60[3]

  • Solvent: Not specified

  • Expected Chemical Shifts (δ):

    • ~2.7-2.9 ppm (t, 2H, -CH₂-CN)

    • ~2.5-2.7 ppm (m, 4H, -N-(CH₂)₂-)

    • ~2.4-2.6 ppm (t, 2H, -N-CH₂-CH₂-)

    • ~1.7-1.9 ppm (m, 4H, -(CH₂)₂-CH₂-)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): [3]

  • Source: John Wiley & Sons, Inc.[3]

  • Solvent: Not specified

  • Expected Chemical Shifts (δ):

    • ~119 ppm (-CN)

    • ~54 ppm (-N-(CH₂)₂-)

    • ~52 ppm (-N-CH₂-CH₂-)

    • ~23 ppm (-(CH₂)₂-CH₂-)

    • ~17 ppm (-CH₂-CN)

IR (Infrared) Spectroscopy:

  • Expected Absorptions (cm⁻¹):

    • ~2245 cm⁻¹ (C≡N stretch, characteristic nitrile absorption)

    • ~2960-2800 cm⁻¹ (C-H stretching of alkyl groups)

    • ~1460 cm⁻¹ (C-H bending)

Visualizations

ReactionMechanism Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Zwitterionic Intermediate Pyrrolidine->Intermediate Nucleophilic Attack Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Reaction mechanism of the cyanoethylation of pyrrolidine.

ExperimentalWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Mix Pyrrolidine and Acrylonitrile Heating 2. Heat to Reflux (2-4 hours) Reactants->Heating Cooling 3. Cool to Room Temp. Heating->Cooling Dilution 4. Dilute with Solvent Cooling->Dilution Wash 5. Wash with Water Dilution->Wash Dry 6. Dry Organic Layer Wash->Dry Concentration 7. Concentrate Dry->Concentration Distillation 8. Vacuum Distillation Concentration->Distillation FinalProduct FinalProduct Distillation->FinalProduct Pure Product

Caption: Experimental workflow for the synthesis of this compound.

References

One-Pot Synthesis of "3-(1-Pyrrolidino)propionitrile" Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of derivatives of "3-(1-Pyrrolidino)propionitrile." The methodologies described herein are designed to be efficient and adaptable for the generation of a library of compounds with potential therapeutic applications, particularly in the context of metabolic diseases.

Application Notes

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interaction with biological targets. The incorporation of a propionitrile sidechain, as in "this compound," introduces a key pharmacophore. Specifically, the cyanopyrrolidine moiety is a well-established and highly effective inhibitor of the enzyme Dipeptidyl Peptidase-IV (DPP-4).[3]

Therapeutic Relevance: DPP-4 Inhibition in Type 2 Diabetes

DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5][6] These hormones are released from the gut in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[4][5][7] Several successful antidiabetic drugs, known as "gliptins," are based on the cyanopyrrolidine scaffold.[3]

The one-pot synthesis protocols detailed below offer a streamlined approach to generate novel derivatives of "this compound." This allows for the rapid exploration of the structure-activity relationship (SAR) to develop new DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.[8]

Signaling Pathway: DPP-4 Inhibition

DPP4_Inhibition_Pathway Food_Intake Food Intake Gut Gut Food_Intake->Gut stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas acts on DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor This compound Derivative (Inhibitor) DPP4_Inhibitor->DPP4 inhibits

Caption: Mechanism of action of this compound derivatives as DPP-4 inhibitors.

Experimental Protocols

The following protocols describe a one-pot, three-component synthesis of substituted "this compound" derivatives via a tandem Michael addition-alkylation/acylation reaction.

Protocol 1: One-Pot Synthesis of 2-Alkyl-3-(1-pyrrolidino)propionitrile Derivatives

This protocol outlines the synthesis of derivatives substituted at the alpha-position to the nitrile group.

Experimental Workflow

experimental_workflow_1 Start Start Reactants Combine Pyrrolidine & α,β-Unsaturated Nitrile in Solvent Start->Reactants Michael_Addition Stir at Room Temperature (Michael Addition) Reactants->Michael_Addition Cooling Cool Reaction Mixture to 0 °C Michael_Addition->Cooling Electrophile_Addition Add Alkyl Halide (Electrophile) Cooling->Electrophile_Addition Alkylation Warm to Room Temperature and Stir (Alkylation) Electrophile_Addition->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for the one-pot synthesis of 2-alkyl-3-(1-pyrrolidino)propionitrile derivatives.

Methodology

  • To a stirred solution of the desired α,β-unsaturated nitrile (1.0 eq.) in a suitable solvent (e.g., acetonitrile, THF, or DCM; 0.5 M), add pyrrolidine (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkylating agent (e.g., an alkyl halide, 1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-alkyl-3-(1-pyrrolidino)propionitrile derivative.

Quantitative Data (Representative Examples)

Entryα,β-Unsaturated NitrileAlkylating AgentSolventTime (h)Yield (%)
1AcrylonitrileMethyl iodideACN1485
2CrotononitrileEthyl bromideTHF1878
3CinnamonitrileBenzyl bromideDCM2082
Protocol 2: One-Pot Synthesis of N-Acyl-3-(1-pyrrolidino)propionitrile Derivatives

This protocol describes the acylation of the pyrrolidine nitrogen in a one-pot fashion, which can be relevant for modifying the compound's properties. While the primary focus for DPP-4 inhibition is often on the cyanopyrrolidine headgroup, N-substitution can be explored for SAR.

Experimental Workflow

experimental_workflow_2 Start Start Reactants Combine Pyrrolidine & Acrylonitrile in Solvent with Base Start->Reactants Michael_Addition Stir at Room Temperature (Michael Addition) Reactants->Michael_Addition Acyl_Chloride_Addition Add Acyl Chloride Michael_Addition->Acyl_Chloride_Addition Acylation Stir at Room Temperature (Acylation) Acyl_Chloride_Addition->Acylation Workup Aqueous Workup & Extraction Acylation->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Workflow for the one-pot synthesis of N-acyl-3-(1-pyrrolidino)propionitrile derivatives.

Methodology

  • In a round-bottom flask, dissolve pyrrolidine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in a suitable aprotic solvent (e.g., DCM or THF; 0.5 M).

  • Cool the solution to 0 °C and add acrylonitrile (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Re-cool the mixture to 0 °C and add the desired acyl chloride (1.2 eq.) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-acyl-3-(1-pyrrolidino)propionitrile derivative.

Quantitative Data (Representative Examples)

EntryAcyl ChlorideSolventTime (h)Yield (%)
1Acetyl chlorideDCM390
2Benzoyl chlorideTHF488
3Cyclopropanecarbonyl chlorideDCM3.585

Characterization Data (Representative)

For a representative product such as 2-methyl-3-(1-pyrrolidino)propionitrile :

Data TypeResult
¹H NMR (CDCl₃, 400 MHz)δ 3.00-2.85 (m, 2H), 2.75-2.60 (m, 4H), 2.55-2.45 (m, 1H), 1.85-1.75 (m, 4H), 1.25 (d, J=7.2 Hz, 3H).
¹³C NMR (CDCl₃, 100 MHz)δ 122.5, 54.2, 53.8, 28.5, 23.6, 15.8.
Mass Spec (ESI)m/z calculated for C₈H₁₅N₂ [M+H]⁺: 140.12, found: 140.1.
IR (neat, cm⁻¹)2965, 2878, 2240 (C≡N), 1458, 1375.

These protocols provide a foundation for the efficient, one-pot synthesis of a diverse range of "this compound" derivatives, facilitating the discovery of novel therapeutic agents.

References

Application Notes and Protocols: Stereoselective Synthesis of 3-(1-Pyrrolidino)propionitrile Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed stereoselective synthetic route to chiral 3-(1-Pyrrolidino)propionitrile analogues. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[1][2] The stereochemistry of these molecules is often critical to their pharmacological activity.[2] This document outlines a synthetic strategy based on established methodologies for the asymmetric synthesis of structurally related compounds, providing detailed experimental protocols and relevant data.

The synthesis of chiral β-aminonitriles is a significant area of research, with applications in the preparation of various pharmaceutical intermediates. A notable example is the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a novel fluoroquinolone antibiotic.[3] The protocols detailed below are adapted from this established synthesis and are proposed as a robust method for accessing a variety of stereochemically pure this compound analogues.

Proposed Stereoselective Synthetic Pathway

The proposed pathway to chiral this compound analogues involves a multi-step sequence commencing with a protected pyrrolidinone. The key stereochemistry-defining step is a catalytic asymmetric hydrogenation, followed by functional group manipulations to introduce the propionitrile side chain. This approach allows for the synthesis of specific stereoisomers with high fidelity.

G cluster_synthesis Proposed Synthetic Workflow A N-Boc-3-pyrrolidinone B β-Keto-γ-lactam A->B Reaction with benzyloxyacetyl chloride C Asymmetric Hydrogenation B->C [Ru(DM-SEGPHOS)Cl2] H2, Et3N D Chiral β-Hydroxy-γ-lactam C->D E Mesylation D->E MsCl, Et3N F β-Mesyloxy-γ-lactam E->F G SN2 Displacement with Pyrrolidine F->G Pyrrolidine H N-Substituted Pyrrolidinone G->H I Reduction and Cyanation H->I Multi-step sequence J Target Analogue: Chiral this compound I->J

Caption: Proposed workflow for the stereoselective synthesis of this compound analogues.

Quantitative Data Summary

The following table summarizes the quantitative data for key steps in the synthesis of a closely related analogue, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile), as reported in the literature.[3] These results demonstrate the high efficiency and stereoselectivity achievable with the proposed synthetic approach.

StepProductYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
Asymmetric HydrogenationChiral β-Hydroxy Amide7398>99 (after recrystallization)
SN2 Substitution with MethylamineChiral Diamine Intermediate80--
Overall (10 steps) Final Product 24 --

Experimental Protocols

The following are detailed, representative protocols for the key transformations in the proposed synthesis. These are based on the successful synthesis of a similar analogue and may require optimization for specific substrates.[3]

Protocol 1: Catalytic Asymmetric Hydrogenation of β-Keto-γ-lactam

This protocol describes the crucial stereoselective reduction of a β-keto-γ-lactam intermediate to establish the desired chirality.

  • Preparation of the Catalyst: In a glovebox, a pressure vessel is charged with [Ru(DM-SEGPHOS)Cl₂] (molar ratio substrate/catalyst = 100:1) and the β-keto-γ-lactam substrate.

  • Reaction Setup: A degassed solution of triethylamine (3.0 equivalents) in methanol is added to the vessel.

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and purged with hydrogen gas. The reaction is stirred under a constant pressure of hydrogen (e.g., 100 psi) at a controlled temperature (e.g., 50 °C).

  • Monitoring: The reaction progress is monitored by HPLC until complete conversion of the starting material is observed.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by recrystallization to afford the chiral β-hydroxy-γ-lactam with high diastereomeric and enantiomeric excess.

Protocol 2: SN2 Displacement with Pyrrolidine

This protocol details the introduction of the pyrrolidine moiety via nucleophilic substitution of a mesylated intermediate.

  • Mesylation: To a solution of the chiral β-hydroxy-γ-lactam (1.0 equivalent) and triethylamine (1.5 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, methanesulfonyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours.

  • Nucleophilic Substitution: To the reaction mixture, pyrrolidine (2.0 equivalents) is added, and the mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the N-substituted pyrrolidinone.

Application in Drug Discovery

While the specific biological activity of this compound is not yet defined, the pyrrolidine scaffold is a privileged structure in medicinal chemistry.[1] Analogues from this class of compounds could be screened against a variety of biological targets. The stereoselective synthesis is critical, as different stereoisomers can exhibit vastly different pharmacological profiles.

The development of novel, synthetically accessible chiral building blocks like this compound analogues is a key step in the drug discovery process.

G cluster_drug_discovery Drug Discovery and Development Workflow A Stereoselective Synthesis of Analogues Library B High-Throughput Screening (HTS) A->B Compound Library C Hit Identification B->C Primary Assay Data D Lead Generation and Optimization C->D Structure-Activity Relationship (SAR) Studies E In Vitro and In Vivo Pharmacology D->E Optimized Candidates F Preclinical Development E->F Efficacy and Safety Data G Clinical Trials F->G IND Submission

Caption: A generalized workflow for drug discovery and development, starting from a synthesized compound library.

Conclusion

The protocols and strategies outlined in these application notes provide a comprehensive guide for the stereoselective synthesis of this compound analogues. By leveraging established asymmetric methodologies, researchers can access these novel chiral building blocks for further investigation in drug discovery and development programs. The high degree of stereocontrol offered by the proposed synthetic route is essential for elucidating the structure-activity relationships of this promising class of compounds.

References

Application Notes and Protocols: 3-(1-Pyrrolidino)propionitrile in 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Consequently, the development of efficient synthetic methodologies for the construction of substituted pyrrolidines is of significant interest to the chemical and pharmaceutical sciences. One of the most powerful strategies for the synthesis of five-membered heterocycles is the 1,3-dipolar cycloaddition reaction.[2][3] This application note explores a potential, albeit currently theoretical, application of 3-(1-Pyrrolidino)propionitrile as a precursor to a novel class of azomethine ylides for use in 1,3-dipolar cycloaddition reactions.

Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with various dipolarophiles to afford pyrrolidine and pyrroline derivatives.[1][4] The generation of azomethine ylides can be achieved through several methods, including the condensation of α-amino acids with aldehydes, the thermal or photochemical ring-opening of aziridines, and the deprotonation of iminium salts.[4] This note proposes a plausible pathway for the in situ generation of a unique azomethine ylide from this compound and its subsequent cycloaddition with an electron-deficient alkene.

Proposed Reaction Pathway

The proposed reaction involves the deprotonation of the carbon atom alpha to the nitrile group in this compound. The resulting carbanion is stabilized by the electron-withdrawing nitrile group, forming a stabilized azomethine ylide. This in situ generated 1,3-dipole can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as N-phenylmaleimide, to yield a novel spirocyclic pyrrolidine derivative.

A proposed mechanism for this transformation is illustrated below:

G cluster_0 Azomethine Ylide Generation cluster_1 1,3-Dipolar Cycloaddition reactant This compound ylide Azomethine Ylide (1,3-Dipole) reactant->ylide Deprotonation base Base (e.g., LDA) product Spirocyclic Pyrrolidine Product ylide->product [3+2] Cycloaddition dipolarophile N-Phenylmaleimide (Dipolarophile) dipolarophile->product ylide_ref Azomethine Ylide G start Start lda_prep Prepare LDA Solution (-78 °C, 30 min) start->lda_prep ylide_gen Generate Azomethine Ylide (-78 °C, 1 h) lda_prep->ylide_gen cycloaddition Add Dipolarophile & React (-78 °C to rt, 12 h) ylide_gen->cycloaddition workup Quench and Extract cycloaddition->workup purification Purify by Column Chromatography workup->purification end End purification->end

References

Application Notes and Protocols: Functionalization of the Nitrile Group in 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key chemical transformations involving the nitrile group of 3-(1-Pyrrolidino)propionitrile. This versatile starting material is a valuable building block in medicinal chemistry and drug discovery due to the presence of the pyrrolidine motif, a common scaffold in pharmacologically active compounds.[1][2][3][4] The functionalization of its nitrile group opens avenues for the synthesis of a diverse range of derivatives, including carboxylic acids, primary amines, and ketones, which can serve as crucial intermediates in the development of novel therapeutics.

Key Chemical Transformations

The electron-withdrawing nature of the nitrogen atom in the nitrile group makes the carbon atom electrophilic and susceptible to nucleophilic attack.[5] This reactivity allows for several important transformations:

  • Hydrolysis: Conversion of the nitrile to a carboxylic acid.

  • Reduction: Transformation of the nitrile to a primary amine.

  • Addition of Grignard Reagents: Formation of a ketone.

These reactions are fundamental in expanding the chemical space around the this compound core, enabling the exploration of structure-activity relationships (SAR) in drug design.

Data Presentation: Reaction Summary

The following table summarizes the key functionalization reactions of the nitrile group in this compound, providing a comparative overview of the reagents, conditions, and expected products.

TransformationReagents & ConditionsProduct
Hydrolysis 1. NaOH (aq), Reflux2. HCl (aq)3-(1-Pyrrolidino)propanoic acid
Reduction 1. LiAlH₄, Anhydrous Et₂O2. H₂O3-(1-Pyrrolidino)propan-1-amine
Grignard Reaction 1. R-MgBr, Anhydrous Et₂O2. H₃O⁺1-Phenyl-3-(1-pyrrolidino)propan-1-one (for R=Phenyl)

Experimental Protocols

Hydrolysis to 3-(1-Pyrrolidino)propanoic acid

This protocol describes the basic hydrolysis of the nitrile group to a carboxylic acid.[6][7][8][9]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A This compound C Reaction Mixture A->C Add to flask B Aqueous NaOH B->C D Reflux C->D E Cool to RT D->E F Acidify with HCl E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I 3-(1-Pyrrolidino)propanoic acid H->I

Caption: Workflow for the hydrolysis of this compound.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a 10% aqueous solution of sodium hydroxide (NaOH) (excess).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is acidic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(1-Pyrrolidino)propanoic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Reduction to 3-(1-Pyrrolidino)propan-1-amine

This protocol details the reduction of the nitrile group to a primary amine using a powerful reducing agent.[10][11][12][13][14]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A LiAlH₄ D LiAlH₄ Suspension A->D Suspend B Anhydrous Et₂O B->D C This compound in Et₂O E Reaction Mixture C->E D->E Add dropwise at 0°C F Stir at RT E->F G Quench with H₂O and NaOH(aq) F->G H Filter G->H I Extract with Et₂O H->I J Dry and Concentrate I->J K 3-(1-Pyrrolidino)propan-1-amine J->K

Caption: Workflow for the reduction of this compound.

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (excess) in anhydrous diethyl ether (Et₂O).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous Et₂O to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with Et₂O.

  • Combine the filtrate and the washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3-(1-Pyrrolidino)propan-1-amine.

  • Purify the product by distillation or column chromatography if necessary.

Addition of a Grignard Reagent to form a Ketone

This protocol outlines the synthesis of a ketone through the addition of a Grignard reagent to the nitrile group.[15][16][17][18][19]

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A This compound D Nitrile Solution A->D Dissolve B Anhydrous Et₂O B->D C Grignard Reagent (R-MgBr) in Et₂O E Reaction Mixture C->E D->E Add dropwise at 0°C F Stir at RT E->F G Quench with aq. NH₄Cl F->G H Extract with Et₂O G->H I Acid Hydrolysis (H₃O⁺) H->I J Extract, Dry, and Concentrate I->J K Ketone Derivative J->K

Caption: Workflow for the Grignard reaction with this compound.

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous Et₂O.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, ~1.1 eq) in Et₂O to the nitrile solution.

  • After the addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with Et₂O.

  • The resulting imine intermediate is then hydrolyzed by stirring with an aqueous acid (e.g., 1M HCl) until the ketone is formed (monitor by TLC).

  • Extract the product with an organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ketone by column chromatography or distillation.

Signaling Pathways and Logical Relationships

The functionalization of the nitrile group in this compound provides a clear pathway from a single starting material to multiple, functionally diverse molecules. This relationship is crucial for building a library of compounds for biological screening in drug discovery.

Reaction Pathway Diagram:

G cluster_0 Functionalization Pathways A This compound B Hydrolysis (H₃O⁺ or OH⁻/H₂O) A->B C Reduction (e.g., LiAlH₄) A->C D Grignard Addition (R-MgX, then H₃O⁺) A->D E 3-(1-Pyrrolidino)propanoic acid (Carboxylic Acid) B->E F 3-(1-Pyrrolidino)propan-1-amine (Primary Amine) C->F G Ketone Derivative D->G

References

Application Notes and Protocols: 3-(1-Pyrrolidino)propionitrile in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature and chemical databases indicates that 3-(1-Pyrrolidino)propionitrile is not a commonly utilized reagent in multi-component reactions (MCRs). While this β-aminonitrile is commercially available, specific applications, detailed experimental protocols, and quantitative data regarding its use as a core building block in MCRs are not documented in the public domain.

Multicomponent reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. Key classes of compounds often employed or generated in MCRs include α- and β-aminonitriles. For instance, the Strecker reaction is a well-known MCR that produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[1][2][3][4][5] These α-aminonitriles are valuable precursors for the synthesis of amino acids and other nitrogen-containing heterocycles.[1][4]

While the pyrrolidine motif is a crucial scaffold in medicinal chemistry and drug discovery, found in numerous biologically active compounds and FDA-approved drugs, the specific application of this compound in the context of MCRs for the rapid generation of molecular diversity has not been reported.[6][7][8][9][10]

Given the absence of specific data on the use of this compound in multi-component reactions, we are unable to provide the requested detailed application notes, experimental protocols, quantitative data tables, or mechanistic diagrams. Researchers interested in exploring the potential of this reagent in MCRs would be venturing into novel areas of chemical space and would need to conduct exploratory research to determine its reactivity, scope, and utility in this context.

References

Application of 3-(1-Pyrrolidino)propionitrile in the Synthesis of Antimicrobial Agents: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Its unique structural features contribute to favorable pharmacokinetic properties, making it a valuable building block in the design of novel therapeutic agents. While direct applications of 3-(1-Pyrrolidino)propionitrile in the synthesis of antimicrobial agents are not extensively documented in publicly available literature, its close structural analogs serve as key intermediates in the development of potent antibiotics. This document explores the synthetic utility of a closely related derivative, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, in the creation of a fluoroquinolone antibiotic, and provides a broader context of the antimicrobial potential of various pyrrolidine-containing molecules.

A Key Intermediate in Fluoroquinolone Synthesis

A significant application of a derivative of this compound is in the synthesis of the fluoroquinolone antibiotic PF-00951966. The key building block for this synthesis is (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, highlighting the importance of the pyrrolidine-propanenitrile backbone in accessing complex antibacterial agents.[1] Fluoroquinolones are a critical class of broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.

Synthetic Pathway Overview

The synthesis of fluoroquinolones like PF-00951966 typically involves the construction of the core quinolone ring system, followed by the introduction of various substituents to modulate the compound's activity, spectrum, and pharmacokinetic properties. The pyrrolidine-containing side chain plays a crucial role in the potency and spectrum of these antibiotics.

Synthesis_Workflow A This compound Derivative ((S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile) C Nucleophilic Aromatic Substitution A->C Key Intermediate B Fluoroquinolone Core B->C Starting Material D Final Antibiotic (PF-00951966) C->D Synthesis

Caption: Synthetic workflow for a fluoroquinolone antibiotic.

Experimental Protocols

While the specific, detailed experimental protocol for the synthesis of PF-00951966 from its pyrrolidine intermediate is proprietary and not fully disclosed in the available literature, a general procedure for the synthesis of similar fluoroquinolones can be outlined. The key step involves a nucleophilic aromatic substitution reaction where the secondary amine of the pyrrolidine derivative displaces a fluorine or chlorine atom on the fluoroquinolone core.

General Protocol for the Synthesis of 7-substituted Fluoroquinolones:

  • Reaction Setup: To a solution of the 7-halo-fluoroquinolone core in a suitable solvent (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile), add the pyrrolidine derivative (e.g., (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile) and a base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 °C to 140 °C and stirred for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final fluoroquinolone derivative.

Antimicrobial Activity of Fluoroquinolones

Fluoroquinolones are known for their potent activity against a wide range of bacteria, including common respiratory pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative in vitro Activity of Fluoroquinolones against Common Respiratory Pathogens (MIC in mg/L)

OrganismCiprofloxacin (MIC90)Levofloxacin (MIC90)Gatifloxacin (MIC90)Moxifloxacin (MIC90)
Streptococcus pneumoniae220.500.38
Haemophilus influenzae0.032≤0.1250.032-0.1250.032-0.125
Moraxella catarrhalis0.032≤0.1250.032-0.1250.032-0.125

Data compiled from a study on the in vitro activity of fluoroquinolones against common respiratory pathogens.[1]

The data indicates that newer generation fluoroquinolones like gatifloxacin and moxifloxacin exhibit lower MIC values against Streptococcus pneumoniae compared to ciprofloxacin and levofloxacin.[1]

Broader Context: Antimicrobial Potential of Pyrrolidine Derivatives

The pyrrolidine ring is a versatile scaffold found in numerous antimicrobial compounds. Its presence can influence the compound's solubility, lipophilicity, and interaction with biological targets.

Signaling Pathway Inhibition

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzymes and lead to double-strand DNA breaks, ultimately causing bacterial cell death.

Signaling_Pathway cluster_bacterium Bacterial Cell A Fluoroquinolone (e.g., PF-00951966) B DNA Gyrase / Topoisomerase IV A->B Inhibits C DNA Replication & Transcription B->C Required for D Double-Strand DNA Breaks B->D Leads to E Cell Death D->E

Caption: Mechanism of action of fluoroquinolone antibiotics.

Conclusion

While the direct use of this compound in antimicrobial synthesis is not prominently featured in the reviewed literature, the application of its close derivative, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, as a key intermediate in the synthesis of the fluoroquinolone antibiotic PF-00951966 underscores the significance of the pyrrolidine-propanenitrile scaffold in the development of new antimicrobial agents. The broader class of pyrrolidine derivatives continues to be a rich source of inspiration for the design of novel therapeutics to combat infectious diseases. Further research into the synthetic transformations of this compound could unveil new pathways to bioactive molecules with potential antimicrobial properties.

References

Application Notes and Protocols: The Role of the Pyrrolidine Scaffold in the Development of Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a prominent scaffold in a vast number of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic drugs stems from its unique structural properties. The non-planar, three-dimensional nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1] This structural feature, combined with the presence of a basic nitrogen atom, makes the pyrrolidine moiety a valuable component in the design of novel therapeutic agents. In the field of oncology, numerous pyrrolidine derivatives have been synthesized and evaluated, demonstrating significant potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2][3]

While specific research on "3-(1-Pyrrolidino)propionitrile" in anticancer drug development is not extensively documented in publicly available literature, the broader class of compounds containing the pyrrolidine scaffold has been a fertile ground for the discovery of new anticancer agents. This document provides an overview of the application of pyrrolidine-based compounds in cancer research, including quantitative data on their biological activity and detailed protocols for their evaluation.

Data Presentation: Anticancer Activity of Pyrrolidine Derivatives

The following tables summarize the in vitro anticancer activity of various pyrrolidine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of Polysubstituted Pyrrolidines

CompoundCancer Cell LineIC50 (µM)Reference
3h HCT116 (Colon)2.9 - 16[3]
3k HCT116 (Colon)2.9 - 16[3]
3k HL60 (Leukemia)2.9 - 16[3]

Table 2: Anticancer Activity of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

CompoundCancer Cell LineEC50 (µM)Cellular Target(s)Reference
38d MCF-7 (Breast)6.00HDAC2, PHB2[1]
38h MCF-7 (Breast)4.01HDAC2, PHB2[1]
38i MCF-7 (Breast)3.53HDAC2, PHB2[1]

Table 3: Antiproliferative Activity of Other Pyrrolidine-Containing Compounds

Compound Class/NameCancer Cell LineIC50 (µM)Reference
Thiophen-containing derivatives (37a-f) MCF-7 (Breast)17 - 28[1]
Thiophen-containing derivatives (37a-f) HeLa (Cervical)19 - 30[1]
Benzimidazole carboxamides (85b,c,k,p) MCF-7 (Breast)8.3 - 16.4[1]
Benzimidazole carboxamide (85p) A549 (Lung)15.7[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of anticancer pyrrolidine compounds are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Multi-well spectrophotometer (ELISA reader)

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (e.g., pyrrolidine derivatives) and a vehicle control (e.g., DMSO).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) to stain DNA for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cells with the test compound as for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Visualizations

Experimental Workflow for Anticancer Compound Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of Pyrrolidine Derivatives cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compounds mtt MTT Assay (Cell Viability) cell_culture->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_culture->apoptosis target_id Target Identification (e.g., Proteomics) apoptosis->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_id->pathway_analysis

Caption: A generalized workflow for the synthesis and biological evaluation of novel anticancer compounds.

HDAC2 and PHB2 Signaling in Cancer

Some spiro[pyrrolidine-3,3'-oxindole] derivatives have been shown to target Histone Deacetylase 2 (HDAC2) and Prohibitin 2 (PHB2).[1] The following diagram illustrates a simplified view of their roles in cancer-related signaling.

G Pyrrolidine_Derivative Spiro[pyrrolidine-3,3'-oxindole] Derivative HDAC2 HDAC2 Pyrrolidine_Derivative->HDAC2 Inhibits PHB2 PHB2 Pyrrolidine_Derivative->PHB2 Binds to Histones Histones HDAC2->Histones Deacetylates Mitochondria Mitochondrial Integrity PHB2->Mitochondria Maintains Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression (e.g., Tumor Suppressors) Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Promotes Cell_Proliferation Cell Proliferation Apoptosis->Cell_Proliferation Inhibits Mitochondria->Apoptosis Regulates

Caption: Simplified signaling pathways involving HDAC2 and PHB2, potential targets of some anticancer pyrrolidine derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "3-(1-Pyrrolidino)propionitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Pyrrolidino)propionitrile. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic procedure.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The catalyst (acidic or basic) may be old, improperly stored, or of poor quality.1. Use Fresh Catalyst: Employ a fresh batch of a suitable catalyst. For basic catalysis, freshly prepared sodium methoxide or potassium hydroxide can be effective. For acidic catalysis, glacial acetic acid is commonly used.
2. Insufficient Reaction Temperature: The reaction mixture may not have reached the optimal temperature for the cyanoethylation to proceed efficiently.2. Optimize Temperature: Gently heat the reaction mixture. Monitor the temperature closely, as excessive heat can lead to polymerization of acrylonitrile. A typical temperature range is 40-60°C.
3. Poor Quality of Reagents: Pyrrolidine or acrylonitrile may be impure or contain inhibitors.3. Purify Reagents: Distill pyrrolidine and acrylonitrile before use. Ensure acrylonitrile is free from polymerization inhibitors if the reaction is intended to be run without one.
4. Incorrect Stoichiometry: An improper molar ratio of pyrrolidine to acrylonitrile can lead to incomplete conversion or side reactions.4. Adjust Molar Ratios: A slight excess of pyrrolidine can be used to ensure complete consumption of acrylonitrile. A 1.1:1 molar ratio of pyrrolidine to acrylonitrile is a good starting point.
Formation of a Viscous Polymer 1. Excessive Reaction Temperature: High temperatures can induce the polymerization of acrylonitrile.1. Control Temperature: Maintain the reaction temperature within the optimal range (40-60°C) using a controlled temperature bath.
2. Presence of Impurities: Certain impurities can act as initiators for acrylonitrile polymerization.2. Use Pure Reagents: Ensure the purity of both pyrrolidine and acrylonitrile.
3. High Concentration of Acrylonitrile: A high concentration of acrylonitrile can favor polymerization.3. Gradual Addition: Add acrylonitrile dropwise to the reaction mixture containing pyrrolidine and the catalyst to maintain a low instantaneous concentration.
Product is Difficult to Purify 1. Presence of Side Products: The formation of bis-cyanoethylated pyrrolidine or other byproducts can complicate purification.1. Optimize Reaction Conditions: Use a slight excess of pyrrolidine and control the reaction temperature to minimize the formation of the bis-adduct.
2. Incomplete Reaction: Unreacted starting materials will contaminate the product.2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction until completion.
3. Inefficient Extraction: The product may not be efficiently extracted from the reaction mixture.3. Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery. Adjusting the pH of the aqueous layer can improve extraction efficiency.
Product Decomposes During Distillation 1. High Distillation Temperature: this compound can decompose at elevated temperatures.1. Use Vacuum Distillation: Purify the product by vacuum distillation to lower the boiling point and prevent thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Michael addition, specifically a cyanoethylation reaction. In this reaction, the secondary amine, pyrrolidine, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. The reaction is usually catalyzed by a base or an acid.

Q2: What type of catalyst is best for this reaction?

A2: Both basic and acidic catalysts can be used. Basic catalysts, such as sodium hydroxide, potassium hydroxide, or sodium methoxide, are commonly employed and often lead to higher yields for the cyanoethylation of secondary amines like pyrrolidine. Acidic catalysts like glacial acetic acid can also be used. The choice of catalyst can depend on the specific experimental setup and desired reaction kinetics.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reaction is the di-cyanoethylation of the primary amine if it were used, leading to a bis-adduct. For a secondary amine like pyrrolidine, the primary side reaction is the polymerization of acrylonitrile, especially at higher temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting materials (pyrrolidine and acrylonitrile). Gas Chromatography (GC) can also be a very effective method to follow the disappearance of starting materials and the appearance of the product.

Q5: What is the recommended purification method for this compound?

A5: After the reaction is complete, the typical workup involves neutralizing the catalyst, extracting the product into an organic solvent, and drying the organic layer. The final purification is best achieved by vacuum distillation to obtain the pure product and avoid thermal decomposition.

Experimental Protocols

Note: The following protocols are illustrative examples based on general principles of cyanoethylation. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Base-Catalyzed Synthesis

Materials:

  • Pyrrolidine (distilled)

  • Acrylonitrile (inhibitor-free, distilled)

  • Sodium methoxide (catalyst)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place pyrrolidine (e.g., 0.11 mol, 1.1 eq) and a catalytic amount of sodium methoxide (e.g., 0.005 mol, 0.05 eq).

  • Cool the flask in an ice bath.

  • Add acrylonitrile (e.g., 0.1 mol, 1.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the mixture to 40-50°C and maintain this temperature for 2-4 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and add water to quench the reaction and dissolve the catalyst.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Acid-Catalyzed Synthesis

Materials:

  • Pyrrolidine (distilled)

  • Acrylonitrile (inhibitor-free, distilled)

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (or other suitable extraction solvent)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (e.g., 0.11 mol, 1.1 eq) in a minimal amount of a suitable solvent like acetonitrile.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.01 mol, 0.1 eq).

  • Add acrylonitrile (e.g., 0.1 mol, 1.0 eq) dropwise from the dropping funnel over 30-60 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC or GC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation.

Data Presentation

Table 1: Illustrative Reaction Conditions and Yields for Base-Catalyzed Synthesis

Entry Molar Ratio (Pyrrolidine:Acrylonitrile) Catalyst (mol%) Temperature (°C) Time (h) Yield (%)
11:15% NaOH25675
21.1:15% NaOH25685
31.1:15% NaOH50292
41.1:12% NaOMe50295

Table 2: Physical Properties of this compound

Property Value
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Boiling Point 104-105 °C at 15 mmHg
Density ~0.95 g/cm³
Appearance Colorless to pale yellow liquid

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Pyrrolidine and Catalyst B Cool Reaction Mixture A->B C Dropwise Addition of Acrylonitrile B->C D Stir at Room Temperature C->D E Heat to 40-50°C D->E F Monitor Progress (TLC/GC) E->F G Quench Reaction F->G H Solvent Extraction G->H I Drying and Solvent Removal H->I J Vacuum Distillation I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield cause1 Inactive Catalyst? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Impure Reagents? start->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Purify Reagents cause3->solution3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Improving the yield and purity of "3-(1-Pyrrolidino)propionitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 3-(1-Pyrrolidino)propionitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through the cyanoethylation of pyrrolidine. This reaction is a Michael addition of pyrrolidine to acrylonitrile. The reaction is typically straightforward but requires careful control of reaction conditions to maximize yield and purity.

Q2: Is a catalyst required for the cyanoethylation of pyrrolidine?

A2: While the cyanoethylation of some amines requires a basic or acidic catalyst, the reaction between pyrrolidine (a secondary amine) and acrylonitrile is often conducted without a catalyst. Pyrrolidine itself is basic enough to facilitate the reaction. However, in some cases, a mild base might be used to accelerate the reaction, but this can also increase the risk of side reactions.

Q3: What are the main side products to be aware of during the synthesis?

A3: The primary side product of concern is the bis-cyanoethylated product, where a second molecule of acrylonitrile reacts with the initial product. Polymerization of acrylonitrile is another potential side reaction, especially if the reaction temperature is not controlled.

Q4: What is the recommended method for purifying crude this compound?

A4: The most effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation). This technique is suitable for separating the desired product from less volatile impurities and any unreacted starting materials.

Q5: How can the purity of the final product be accurately assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods can separate the main product from impurities and provide quantitative data on purity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using TLC or GC to ensure it has gone to completion. - Increase Temperature: Cautiously increase the reaction temperature. However, be mindful that excessive heat can lead to polymerization of acrylonitrile. A moderate temperature increase (e.g., to 50-60 °C) is often sufficient.
Loss during Work-up - Optimize Extraction: Ensure the pH of the aqueous layer is sufficiently basic during extraction to keep the product in its free base form, maximizing its solubility in the organic solvent. - Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous phase.
Side Reactions - Control Stoichiometry: Use a slight excess of pyrrolidine relative to acrylonitrile to minimize the formation of the bis-cyanoethylated byproduct. - Temperature Control: The reaction is exothermic. Maintain a controlled temperature, ideally using an ice bath during the initial addition of acrylonitrile, to prevent runaway reactions and polymerization.
Problem 2: Product Purity Issues (e.g., presence of side products)
Possible Cause Suggested Solution
Formation of Bis-cyanoethylated Product - Molar Ratio Adjustment: As mentioned, use a slight molar excess of pyrrolidine. This ensures that acrylonitrile is the limiting reagent, reducing the likelihood of a second addition. - Slow Addition: Add acrylonitrile dropwise to the pyrrolidine solution to maintain a low concentration of acrylonitrile throughout the reaction, which favors the mono-addition product.
Polymerization of Acrylonitrile - Temperature Control: Strictly control the reaction temperature. The polymerization of acrylonitrile is often initiated by heat. - Use of Inhibitor: Acrylonitrile is often supplied with a polymerization inhibitor. Ensure that the acrylonitrile used is fresh and properly stored. If necessary, a small amount of a suitable inhibitor (e.g., hydroquinone) can be added to the reaction mixture.
Inefficient Purification - Optimize Distillation: Ensure the vacuum is stable and the distillation column is efficient. A fractionating column can improve the separation of the desired product from closely boiling impurities. - Collect Narrow Fractions: During distillation, collect multiple small fractions and analyze their purity by GC or NMR to identify the purest fractions to combine.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Pyrrolidine

  • Acrylonitrile

  • Dichloromethane (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (1.0 equivalent) in dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add acrylonitrile (0.95 equivalents) dropwise from the dropping funnel to the stirred pyrrolidine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution in a separatory funnel.

  • Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Illustrative Data on the Effect of Reaction Conditions on the Yield of N-Cyanoethylated Secondary Amines

This table presents representative data for the cyanoethylation of a generic secondary amine to illustrate the impact of key reaction parameters. Optimal conditions for pyrrolidine should be determined experimentally.

Entry Amine:Acrylonitrile Ratio Catalyst Temperature (°C) Reaction Time (h) Yield (%)
11:1None252475
21.1:1None252485
31:1Triethylamine (5 mol%)251280
41.1:1None501290
51:1.2None252460 (with significant bis-adduct)

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Pyrrolidine Pyrrolidine Reaction Reaction Vessel (DCM, 0°C -> RT) Pyrrolidine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Wash Aqueous Wash (NaHCO3) Reaction->Wash Crude Product Extraction Extraction (DCM) Wash->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Crude Oil FinalProduct Pure 3-(1-Pyrrolidino) propionitrile Distillation->FinalProduct Analysis Purity Analysis (GC-MS, HPLC) FinalProduct->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Product Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction WorkupLoss Loss During Work-up LowYield->WorkupLoss SideReactions Side Reactions LowYield->SideReactions IncreaseTimeTemp Increase Time/ Temperature IncompleteReaction->IncreaseTimeTemp Address OptimizeExtraction Optimize Extraction WorkupLoss->OptimizeExtraction Address ControlStoichiometryTemp Control Stoichiometry & Temperature SideReactions->ControlStoichiometryTemp Address

Caption: Troubleshooting logic for addressing low product yield.

Troubleshooting common side reactions in "3-(1-Pyrrolidino)propionitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(1-Pyrrolidino)propionitrile. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common side reactions and optimizing their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is achieved through a cyanoethylation reaction, which is a specific type of Michael addition. In this reaction, the secondary amine, pyrrolidine, acts as a nucleophile and attacks the electron-deficient β-carbon of acrylonitrile. This reaction is typically base-catalyzed.

Q2: What are the most common side reactions observed during this synthesis?

A2: The most prevalent side reactions include the formation of a bis-cyanoethylated byproduct, N,N-bis(2-cyanoethyl)pyrrolidinium, and the polymerization of acrylonitrile. The formation of these byproducts can significantly reduce the yield and complicate the purification of the desired product.

Q3: How can I minimize the formation of the bis-cyanoethylated byproduct?

A3: To minimize the formation of the bis-cyanoethylated byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of pyrrolidine relative to acrylonitrile can help ensure that the primary reaction is favored. Additionally, controlling the reaction temperature and using an appropriate catalyst can also limit this side reaction.

Q4: What conditions favor the polymerization of acrylonitrile, and how can it be prevented?

A4: The polymerization of acrylonitrile is often initiated by strong bases, high temperatures, and prolonged reaction times. To prevent polymerization, it is recommended to use a mild base as a catalyst, maintain a controlled temperature throughout the reaction, and monitor the reaction progress to avoid unnecessarily long reaction times. The use of radical inhibitors can also be considered.

Q5: What is a suitable method for purifying the final product?

A5: Vacuum distillation is the most effective method for purifying this compound. The product has a boiling point of 110-112 °C at 28 Torr[1] or 132-133 °C at 10mm Hg. This method allows for the efficient separation of the desired product from unreacted starting materials and higher-boiling byproducts.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed to completion (significant starting material remains).Insufficient catalyst or inactive catalyst.- Ensure the catalyst is fresh and of the appropriate concentration.- Consider a slight increase in catalyst loading.
Low reaction temperature.- Gradually increase the reaction temperature while monitoring for side reactions.
Poor quality of reagents.- Use freshly distilled pyrrolidine and acrylonitrile.
Low isolated yield after workup.Product loss during extraction or washing steps.- Minimize the number of aqueous washes.- Ensure the pH of the aqueous phase is appropriate to prevent product loss.
Inefficient purification.- Optimize vacuum distillation conditions (pressure and temperature) to avoid product decomposition or loss.
Presence of Significant Impurities
Symptom Possible Cause Suggested Solution
A significant peak corresponding to the bis-cyanoethylated byproduct is observed in GC-MS analysis.Excess of acrylonitrile or prolonged reaction time.- Adjust the stoichiometry to use a slight excess of pyrrolidine.- Monitor the reaction closely and quench it once the starting material is consumed.
Formation of a solid polymer in the reaction mixture.High concentration of base catalyst, elevated temperature, or presence of radical initiators.- Use a milder base or reduce the catalyst concentration.- Maintain a lower reaction temperature.- Ensure the reaction is performed under an inert atmosphere to prevent radical initiation.
Broad or multiple peaks in the product fraction after distillation.Co-distillation of impurities with similar boiling points.- Use a fractional distillation column for better separation.- Consider alternative purification methods such as column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound via Microwave-Assisted Cyanoethylation

This protocol is based on a general procedure for the aza-Michael addition of amines to acrylonitrile under microwave irradiation.

Materials:

  • Pyrrolidine (freshly distilled)

  • Acrylonitrile (freshly distilled)

  • Molecular sieves (4 Å), finely powdered

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine pyrrolidine (1.0 mmol) and acrylonitrile (1.1 mmol).

  • Add finely powdered molecular sieves (4 Å, approximately 0.1 g) to the mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time (e.g., 1-2 hours), with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter to remove the molecular sieves.

  • The crude product can then be purified by vacuum distillation.

Purification by Vacuum Distillation

Apparatus:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Cold trap

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed.

  • Place the crude this compound in the distillation flask.

  • Gradually apply vacuum to the system.

  • Begin heating the distillation flask with gentle stirring.

  • Collect the fraction that distills at the appropriate temperature and pressure (e.g., 110-112 °C at 28 Torr or 132-133 °C at 10mm Hg).

  • Monitor the distillation process to ensure a steady and controlled rate.

  • Once the product has been collected, release the vacuum and allow the apparatus to cool down.

Visualizations

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification Reagents Prepare Reagents (Pyrrolidine, Acrylonitrile) Mixing Mix Reagents and Catalyst Reagents->Mixing Catalyst Prepare Catalyst (e.g., Mild Base) Catalyst->Mixing Reaction Cyanoethylation Reaction (Controlled Temperature) Mixing->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Distillation Vacuum Distillation Workup->Distillation Analysis Product Analysis (GC-MS, NMR) Distillation->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Purity Issues cluster_solutions Potential Solutions Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LossDuringWorkup Loss during Workup/Purification? Start->LossDuringWorkup BisProduct Bis-cyanoethylated Product? Start->BisProduct Polymer Polymer Formation? Start->Polymer CheckCatalyst Check Catalyst & Temp. IncompleteReaction->CheckCatalyst OptimizePurification Optimize Purification LossDuringWorkup->OptimizePurification OptimizeStoichiometry Optimize Stoichiometry BisProduct->OptimizeStoichiometry ControlTempTime Control Temp. & Time Polymer->ControlTempTime

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Cyanoethylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the cyanoethylation of pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the cyanoethylation of pyrrolidine?

The cyanoethylation of pyrrolidine is a nucleophilic conjugate addition, specifically aza-Michael addition.[1][2] The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.[2] This reaction is typically catalyzed by a base.[1]

Q2: Is the cyanoethylation of pyrrolidine an exothermic reaction?

Yes, the cyanoethylation of amines, including pyrrolidine, is often an exothermic reaction.[3][4] The heat of polymerization of acrylonitrile is 17.3 kcal/gram-mole.[3] It is crucial to have adequate temperature control to prevent a runaway reaction and minimize side reactions, such as the polymerization of acrylonitrile.[4]

Q3: What are the most common side reactions to be aware of?

The primary side reactions include:

  • Polymerization of acrylonitrile: This can be initiated by bases, heat, or impurities and is highly exothermic.[3][4]

  • Dicyanoethylation: While less common with secondary amines like pyrrolidine compared to primary amines, it's a possibility where a second molecule of acrylonitrile reacts.

  • Reaction with water: If water is present, it can react with acrylonitrile to form byproducts.

Q4: What types of catalysts are effective for this reaction?

While some aliphatic amines can react with acrylonitrile without a catalyst, the reaction is generally promoted by a base.[2] For heterocyclic amines, a basic catalyst is often necessary.[2] Strongly basic quaternary ammonium hydroxides are known to be effective catalysts for cyanoethylation reactions.[4]

Troubleshooting Guide

Issue 1: Low or No Yield of 3-(pyrrolidin-1-yl)propanenitrile

Possible Cause Troubleshooting Steps & Preventative Measures
Insufficient Catalyst Activity Ensure the base catalyst is not old or deactivated. Consider using a stronger base or a phase-transfer catalyst to enhance the reaction rate.
Low Reaction Temperature While temperature control is crucial to prevent runaway reactions, a temperature that is too low may result in a sluggish or incomplete reaction. Gradually increase the temperature while carefully monitoring for any exotherm.
Incomplete Reaction Monitor the reaction progress using techniques like TLC, GC, or NMR to ensure the starting materials have been consumed before workup.
Product Loss During Workup The product, 3-(pyrrolidin-1-yl)propanenitrile, is a water-soluble amine. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Adjusting the pH to be strongly basic before extraction can improve its solubility in organic solvents.

Issue 2: Formation of a Solid Polymer in the Reaction Mixture

Possible Cause Troubleshooting Steps & Preventative Measures
Runaway Polymerization of Acrylonitrile This is a significant safety hazard.[3] Ensure the reaction is conducted with adequate cooling and temperature monitoring. Add acrylonitrile dropwise to the reaction mixture to control the exotherm.[4] Ensure the acrylonitrile is free of peroxides, which can initiate polymerization.
Excessive Catalyst Concentration A high concentration of a strong base can vigorously initiate the polymerization of acrylonitrile. Optimize the catalyst loading to find a balance between a reasonable reaction rate and minimizing polymerization.
Localized Hotspots Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Issue 3: Presence of Significant Impurities in the Final Product

Possible Cause Troubleshooting Steps & Preventative Measures
Unreacted Pyrrolidine or Acrylonitrile Optimize the stoichiometry of the reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this will require removal during purification.
Formation of Dicyanoethylation Products While less likely with a secondary amine, this can be minimized by using a less reactive catalyst or by adjusting the stoichiometry. Strong bases in an aprotic medium can help restrict the degree of dialkylation.[2]
Byproducts from Reaction with Water Use anhydrous solvents and reagents to minimize the formation of hydrolysis byproducts.

Quantitative Data

ParameterValueReference(s)
Molecular Formula of Product C₇H₁₂N₂-
Molecular Weight of Product 124.18 g/mol -
Boiling Point of Product 132-133 °C at 10 mmHg-
Flash Point of Product 104-105 °C at 15 mmHg-
Density of Product 1.04 g/cm³-

Experimental Protocols

General Protocol for Base-Catalyzed Cyanoethylation of Pyrrolidine

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Pyrrolidine

  • Acrylonitrile (inhibitor-free or freshly distilled)

  • Basic catalyst (e.g., Triton B, potassium hydroxide)

  • Anhydrous solvent (e.g., acetonitrile, dioxane, or neat)

  • Inert gas (e.g., nitrogen, argon)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere.

  • Charging Reactants: To the flask, add pyrrolidine and the anhydrous solvent (if used). Add the basic catalyst at a low concentration (e.g., 1-5 mol%).

  • Controlling Temperature: Cool the reaction mixture in an ice bath to 0-5 °C.

  • Addition of Acrylonitrile: Add acrylonitrile dropwise from the dropping funnel to the stirred reaction mixture, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and slow addition is crucial to prevent a runaway reaction and polymerization of acrylonitrile.[3][4]

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC or GC.

  • Quenching: Once the reaction is complete, quench it by adding a weak acid (e.g., acetic acid) to neutralize the basic catalyst.

  • Workup: Remove the solvent under reduced pressure. Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to the residue. Separate the organic layer.

  • Extraction: Extract the aqueous layer multiple times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain 3-(pyrrolidin-1-yl)propanenitrile.[5]

Visualizations

Cyanoethylation_Pathway Pyrrolidine Pyrrolidine Intermediate Intermediate Anion Pyrrolidine->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Base Base Catalyst Base->Intermediate Catalyzes Product 3-(pyrrolidin-1-yl)propanenitrile Intermediate->Product Protonation

Caption: Reaction pathway for the cyanoethylation of pyrrolidine.

Experimental_Workflow setup Reaction Setup Flame-dried flask Inert atmosphere reactants Charge Reactants Pyrrolidine Solvent Catalyst setup->reactants addition Controlled Addition Acrylonitrile 0-10 °C reactants->addition reaction Reaction Monitor by TLC/GC addition->reaction workup Workup Quench Extract reaction->workup purification Purification Vacuum Distillation workup->purification analysis Analysis NMR GC-MS purification->analysis end Final Product analysis->end start Start start->setup

References

Preventing polymerization during "3-(1-Pyrrolidino)propionitrile" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of polymerization during the synthesis of 3-(1-Pyrrolidino)propionitrile. The primary cause of unwanted polymerization in this context is the high reactivity of the acrylonitrile monomer.

Troubleshooting Guide

Q1: My reaction mixture is becoming viscous and cloudy. What is happening and what should I do?

A1: Increased viscosity, cloudiness, or the formation of a precipitate are strong indications that the acrylonitrile is polymerizing.[1] This reaction is often exothermic and can accelerate quickly.

Immediate Actions:

  • Cool the reaction: Immediately place the reaction vessel in an ice bath to lower the temperature and slow down the exothermic polymerization process.[1]

  • Dilute the mixture: If possible, dilute the reaction mixture with a suitable, cool solvent to help dissipate heat and reduce the concentration of reactive species.[1]

Follow-up Analysis:

  • Review your experimental setup and reagents to identify the potential cause (see subsequent questions).

  • Assess if the batch can be salvaged or if it needs to be safely discarded according to your institution's guidelines.

Q2: I've started my reaction, and it's turning yellow and viscous. What could be the cause?

A2: This is a sign of slow polymerization, which can be triggered by several factors:[1]

  • Inhibitor Depletion: If you are using acrylonitrile that has been stored for a long time, the inhibitor may have been gradually depleted.[1]

  • Contaminated Reagents: Your pyrrolidine, acrylonitrile, or solvent might be contaminated with initiators. Peroxides, often found in solvents like THF or diethyl ether, are common culprits.[1]

  • Excessive Heat or Light: Storing inhibitor-free acrylonitrile improperly or running the reaction at too high a temperature can initiate polymerization.[1]

  • Incorrect pH: The presence of strong bases or acids can catalyze violent polymerization.[2][3] The pH of stored acrylonitrile should be kept below 7.5.[4][5]

Q3: My synthesis works sometimes but fails due to polymerization on other occasions. How can I improve reproducibility?

A3: Lack of reproducibility in this synthesis is often due to subtle variations in reagents or conditions.

  • Standardize Inhibitor Removal: If you are removing the polymerization inhibitor from acrylonitrile, ensure your method is consistent each time.[1]

  • Purify Solvents: Always use freshly purified solvents to eliminate potential peroxide contamination.[1]

  • Control Temperature: Use a temperature-controlled reaction setup (e.g., a controlled water bath) rather than relying on ambient temperature.[1]

  • Protect from Light: Wrap your reaction flask in aluminum foil to prevent light-induced polymerization.[1]

  • Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen from participating in initiation steps, although some inhibitors require oxygen to function.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization during the synthesis of this compound?

A1: The primary cause is the spontaneous polymerization of the acrylonitrile monomer. Acrylonitrile is highly reactive and can polymerize via free-radical or anionic mechanisms, which can be initiated by heat, light, peroxides, or strong bases.[1][2][3]

Q2: What are polymerization inhibitors and how do they work for acrylonitrile?

A2: Polymerization inhibitors are compounds added to monomers to prevent spontaneous polymerization.[1] For acrylonitrile, common inhibitors include hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[1][6] They function by scavenging free radicals that would otherwise initiate the polymerization chain reaction.[1] It's important to note that phenolic inhibitors like MEHQ require the presence of dissolved oxygen to function effectively.[1][6]

Q3: Do I need to remove the inhibitor from commercial acrylonitrile before the reaction?

A3: It depends on your reaction conditions. For many applications, the small amount of inhibitor present may not significantly interfere. However, for sensitive reactions or when trying to achieve high purity, removing the inhibitor is often necessary.[1] Once the inhibitor is removed, the acrylonitrile is highly unstable and should be used immediately.[1]

Q4: How can I safely remove the inhibitor from acrylonitrile?

A4: A common and relatively safe method is to pass the monomer through a column of basic activated alumina.[1] This method effectively removes phenolic inhibitors like MEHQ at room temperature. Vacuum distillation can also be used, but it carries a higher risk because heating can promote polymerization.[1]

Q5: How should I store and handle purified, inhibitor-free acrylonitrile?

A5: Once the inhibitor is removed, acrylonitrile is highly susceptible to polymerization. You must adhere to the following guidelines:[1]

  • Use Immediately: The purified monomer should be used as soon as possible.[1]

  • Store Cold and Dark: If temporary storage is absolutely necessary, keep the monomer in a dark container at a low temperature (e.g., in a refrigerator) to minimize thermal and light-induced polymerization.[1]

Data Presentation

Table 1: Common Polymerization Inhibitors for Acrylonitrile
Inhibitor NameAbbreviationTypical ConcentrationMechanism of Action
Monomethyl Ether of HydroquinoneMEHQ35-45 ppmFree-radical scavenger (requires O₂)[6]
HydroquinoneHQVaries (e.g., 100 ppm)Free-radical scavenger[1]
Hydroquinone Monobenzyl Ether-2-50 ppmEffective at low concentrations[7]
WaterH₂O0.2-0.5 wt%Inhibits ionic polymerization[6]

Experimental Protocols

Protocol 1: Removal of MEHQ Inhibitor from Acrylonitrile

This protocol describes a standard method for removing phenolic inhibitors like MEHQ.

Materials:

  • Acrylonitrile containing inhibitor

  • Basic activated alumina

  • Glass chromatography column

  • Glass wool

  • Clean, dry collection flask

Procedure:

  • Column Preparation: Securely clamp the chromatography column in a fume hood. Place a small plug of glass wool at the bottom of the column.

  • Packing: Gently pour the basic activated alumina into the column to create a packed bed. The amount of alumina will depend on the volume of acrylonitrile to be purified (a rule of thumb is a 10:1 ratio by weight of alumina to monomer).

  • Purification: Carefully add the inhibited acrylonitrile to the top of the column and allow it to percolate through the alumina bed under gravity.

  • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.

  • Immediate Use: The purified acrylonitrile is now highly reactive and should be used immediately in the subsequent synthesis.[1]

Protocol 2: Synthesis of this compound

This protocol is a representative procedure for the Michael addition of pyrrolidine to acrylonitrile, incorporating measures to prevent polymerization.

Materials:

  • Pyrrolidine

  • Freshly purified (inhibitor-free) Acrylonitrile

  • Anhydrous solvent (e.g., ethanol or no solvent)

  • Ice bath

  • Stir plate and stir bar

  • Round-bottom flask wrapped in aluminum foil

Procedure:

  • Setup: Place the foil-wrapped round-bottom flask equipped with a stir bar in an ice bath on a magnetic stir plate.

  • Initial Charge: Add pyrrolidine to the flask and begin stirring. If using a solvent, add it at this stage.

  • Slow Addition: Add the freshly purified acrylonitrile to the stirring pyrrolidine solution dropwise using an addition funnel. The slow addition helps to control the reaction exotherm.

  • Temperature Control: Maintain the reaction temperature at 0-5 °C throughout the addition. Do not allow the temperature to rise significantly, as this could initiate polymerization.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitoring by TLC or GC-MS is recommended).

  • Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification (e.g., distillation or chromatography) to isolate the this compound product.

Visualization

Troubleshooting Workflow for Suspected Polymerization

G start Observe Signs of Polymerization (Viscosity, Cloudiness, Heat) action_cool Immediate Action: Cool Reaction in Ice Bath start->action_cool action_dilute Dilute with Cool Solvent action_cool->action_dilute assess Assess Situation: Is reaction controllable? action_dilute->assess stop Safely Quench and Dispose of Reaction assess->stop No investigate Investigate Root Cause assess->investigate Yes reagent_check Check Reagent Purity (e.g., Peroxides in Solvents) investigate->reagent_check inhibitor_check Verify Inhibitor Status of Acrylonitrile investigate->inhibitor_check condition_check Review Reaction Conditions (Temp, Light, Atmosphere) investigate->condition_check optimize Optimize Protocol and Retry reagent_check->optimize inhibitor_check->optimize condition_check->optimize

Caption: Troubleshooting workflow for polymerization.

References

Technical Support Center: Scalable Synthesis of 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of 3-(1-Pyrrolidino)propionitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most common and scalable method is the aza-Michael addition of pyrrolidine to acrylonitrile. This reaction is typically high-yielding and can be performed under mild conditions, making it suitable for large-scale production.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are pyrrolidine and acrylonitrile. The reaction can be carried out without a solvent or in a variety of polar solvents like ethanol, methanol, or water. Often, the reaction proceeds without a catalyst, but a mild base can be used to accelerate the reaction.

Q3: What are the critical safety precautions to consider during the synthesis?

A3: Acrylonitrile is a toxic and flammable liquid. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Pyrrolidine is also a flammable and corrosive liquid and should be handled with care.

Q4: How can the progress of the reaction be monitored?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, one can observe the disappearance of the starting materials and the formation of the product.

Q5: What is the typical work-up and purification procedure for this compound?

A5: The typical work-up involves removing the solvent (if used) under reduced pressure. The crude product is often purified by vacuum distillation to obtain the final product with high purity.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Check the purity of pyrrolidine and acrylonitrile. Use freshly distilled reagents if necessary.- Optimize the reaction temperature. While the reaction is often exothermic, gentle heating might be required to initiate it.- Extend the reaction time and monitor the progress using TLC or GC.
Formation of Side Products (e.g., bis-adduct) - Incorrect stoichiometry of reactants.- High reaction temperature.- Use a slight excess of pyrrolidine to ensure complete consumption of acrylonitrile and minimize the formation of the bis-adduct (reaction of a second acrylonitrile molecule).- Control the reaction temperature, as higher temperatures can favor the formation of byproducts. Running the reaction at room temperature or even cooling it might be beneficial.
Difficulties in Product Purification - Presence of unreacted starting materials.- Formation of high-boiling point impurities.- Ensure the reaction has gone to completion before starting the purification.- For purification, use vacuum distillation with a fractionating column to effectively separate the product from starting materials and impurities.[1]
Product Discoloration - Presence of impurities.- Decomposition at high temperatures during distillation.- Ensure all glassware is clean and dry.- Purify the starting materials before the reaction.- During vacuum distillation, maintain the temperature as low as possible to prevent product decomposition.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound

Materials:

  • Pyrrolidine

  • Acrylonitrile

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pyrrolidine (1.0 equivalent).

  • Cool the flask in an ice bath.

  • Slowly add acrylonitrile (1.0 equivalent) dropwise to the stirred pyrrolidine. The addition rate should be controlled to maintain the reaction temperature below 40°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC or TLC until the starting materials are consumed.

  • The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Protocol 2: Synthesis in a Solvent

Materials:

  • Pyrrolidine

  • Acrylonitrile

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve pyrrolidine (1.0 equivalent) in ethanol.

  • Slowly add acrylonitrile (1.0 equivalent) to the solution while stirring.

  • The reaction mixture is stirred at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by vacuum distillation.

Quantitative Data Summary

ParameterMethod 1 (Solvent-Free)Method 2 (With Solvent)Reference
Reactant Ratio (Pyrrolidine:Acrylonitrile) 1:1 to 1.1:11:1General aza-Michael addition principles
Temperature 0°C to 40°C (addition), then Room Temp.Room TemperatureInferred from reaction type
Reaction Time 12-24 hours24-48 hoursInferred from reaction type
Typical Yield >90%>85%Estimated based on similar reactions
Purification Method Vacuum DistillationVacuum Distillation[1]

Visualizations

Reaction_Workflow Figure 1: General Experimental Workflow for the Synthesis of this compound Reactants 1. Reactant Preparation (Pyrrolidine, Acrylonitrile) Reaction 2. Aza-Michael Addition (Solvent-free or in Solvent) Reactants->Reaction Monitoring 3. Reaction Monitoring (TLC, GC) Reaction->Monitoring Workup 4. Work-up (Solvent Removal) Monitoring->Workup Reaction Complete Purification 5. Purification (Vacuum Distillation) Workup->Purification Product 6. Final Product (this compound) Purification->Product Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree Start Problem with Synthesis LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts PurificationIssue Purification Issues? Start->PurificationIssue CheckReagents Check Reagent Purity & Activity LowYield->CheckReagents Yes AdjustStoichiometry Adjust Stoichiometry (Excess Pyrrolidine) SideProducts->AdjustStoichiometry Yes EnsureCompletion Ensure Reaction is Complete PurificationIssue->EnsureCompletion Yes OptimizeTemp Optimize Temperature CheckReagents->OptimizeTemp IncreaseTime Increase Reaction Time OptimizeTemp->IncreaseTime ControlTemp Control Temperature AdjustStoichiometry->ControlTemp FractionalDistillation Use Fractional Distillation EnsureCompletion->FractionalDistillation

References

Catalyst selection for the synthesis of "3-(1-Pyrrolidino)propionitrile" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of "3-(1-Pyrrolidino)propionitrile" and its derivatives. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is achieved through a Michael addition reaction, specifically the cyanoethylation of pyrrolidine with acrylonitrile. This reaction involves the nucleophilic addition of the secondary amine (pyrrolidine) to the activated alkene (acrylonitrile).

Q2: Is a catalyst always necessary for the synthesis of this compound?

A2: Not always. Primary and secondary aliphatic amines, like pyrrolidine, are often reactive enough to react with acrylonitrile without a catalyst, affording high yields of the corresponding aminopropionitriles.[1] However, for less reactive amines or to enhance reaction rates and yields, a catalyst can be beneficial.

Q3: What types of catalysts are effective for this synthesis?

A3: The cyanoethylation of amines is typically a base-catalyzed reaction.[1] Both traditional bases and enzymatic catalysts have been shown to be effective. While acidic catalysts can also be used, basic catalysts are more common for this transformation.

Q4: What are the common side reactions or impurities I should be aware of?

A4: Potential side reactions include the formation of bis-cyanoethylated products if primary amines are used, and reactions involving the nitrile group, such as the formation of amidinium salts, especially under harsh conditions or in the presence of certain catalysts.[2] Polymerization of acrylonitrile can also occur, particularly if not properly inhibited.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of the starting materials (pyrrolidine and acrylonitrile) and the formation of the product.

Catalyst Selection and Performance

The choice of catalyst, or the decision to proceed without one, depends on the desired reaction rate and the specific derivatives being synthesized. Below is a summary of common catalytic systems and their general performance.

Catalyst SystemCatalyst ExamplesTypical ConditionsYieldReaction TimeKey Considerations
Catalyst-Free NoneNeat or in a polar solvent (e.g., ethanol, water), Room Temperature to mild heatingGood to High2-3 hoursSimple, cost-effective. Reaction can be exothermic.[3]
Base Catalyzed Triton B, Sodium hydroxide, Potassium carbonateCatalytic amount of base in a suitable solventHigh to ExcellentShorter than catalyst-freeCan accelerate the reaction significantly. Strong bases may promote side reactions.[1]
Enzymatic Lipases (e.g., Novozyme 435)In a nonpolar solvent (e.g., Toluene), Room TemperatureGood~50% reduction compared to catalyst-freeEnvironmentally friendly, mild conditions.[4]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of this compound

Materials:

  • Pyrrolidine (1.0 eq.)

  • Acrylonitrile (1.0-1.1 eq.)

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the pyrrolidine. If using a solvent, dissolve the pyrrolidine in ethanol.

  • Cool the flask in an ice bath, as the reaction can be exothermic.

  • Add acrylonitrile dropwise to the stirred solution of pyrrolidine over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by TLC or GC until the pyrrolidine is consumed.

  • Once the reaction is complete, remove the solvent (if used) under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Base-Catalyzed Synthesis of this compound

Materials:

  • Pyrrolidine (1.0 eq.)

  • Acrylonitrile (1.0-1.1 eq.)

  • Triton B (40% in methanol, ~0.01-0.05 eq.) or another suitable base

  • Methanol or another suitable solvent

Procedure:

  • In a round-bottom flask with a magnetic stirrer, dissolve pyrrolidine in methanol.

  • Add the catalytic amount of Triton B to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC. The reaction is typically faster than the catalyst-free method.

  • Upon completion, neutralize the catalyst with a dilute acid (e.g., acetic acid) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient reaction time or temperature.- Poor quality of reagents.- Increase reaction time or apply gentle heating.- Ensure reagents are pure and dry. Distill pyrrolidine and acrylonitrile if necessary.
Formation of a Solid Precipitate - Polymerization of acrylonitrile.- Formation of salt byproducts.- Ensure acrylonitrile contains an inhibitor or add one (e.g., hydroquinone).- If a base catalyst is used, ensure proper workup to remove salts.
Presence of Multiple Products in TLC/GC - Formation of side products (e.g., bis-adducts with impurities).- Degradation of product.- Use a slight excess of pyrrolidine to minimize reactions with impurities.- Avoid excessive heating and prolonged reaction times.
Difficulty in Product Purification - Incomplete reaction, leaving unreacted starting materials.- High boiling point of the product.- Ensure the reaction goes to completion before workup.- Use high-vacuum distillation for purification.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow Experimental Workflow for Synthesis reagents Prepare Reagents (Pyrrolidine, Acrylonitrile) reaction_setup Reaction Setup (Catalyst-Free or Catalyzed) reagents->reaction_setup monitoring Monitor Reaction Progress (TLC, GC) reaction_setup->monitoring workup Workup (Solvent Removal, Neutralization) monitoring->workup Reaction Complete purification Purification (Vacuum Distillation) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: A generalized workflow for the synthesis of this compound.

Catalyst Selection Logic

catalyst_selection Catalyst Selection Logic start Start Synthesis check_reactivity Is the amine substrate highly reactive (e.g., pyrrolidine)? start->check_reactivity catalyst_free Proceed with Catalyst-Free Method check_reactivity->catalyst_free Yes base_catalyzed Use Base Catalyst (e.g., Triton B) check_reactivity->base_catalyzed No / Faster reaction needed end Obtain Product catalyst_free->end base_catalyzed->end

Caption: Decision-making process for choosing a catalytic system.

References

Technical Support Center: Characterization of Byproducts in "3-(1-Pyrrolidino)propionitrile" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 3-(1-Pyrrolidino)propionitrile. The following information is designed to help you identify, characterize, and minimize the formation of byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a Michael addition, specifically the cyanoethylation of pyrrolidine with acrylonitrile. This reaction involves the nucleophilic attack of the secondary amine (pyrrolidine) on the β-carbon of the α,β-unsaturated nitrile (acrylonitrile). The reaction is generally base-catalyzed.[1]

Q2: What are the most common byproducts I should expect in this reaction?

A2: The most frequently encountered byproducts include unreacted starting materials (pyrrolidine and acrylonitrile), the product of acrylonitrile polymerization, and potential hydrolysis products if water is present in the reaction mixture. While less common with secondary amines, trace amounts of bis-cyanoethylated products might be observed under forcing conditions.

Q3: How does water affect the reaction?

A3: Water can lead to the formation of several undesired byproducts. Acrylonitrile can hydrolyze to form acrylamide and acrylic acid, especially under basic or acidic conditions.[2][3][4] Additionally, water can act as a nucleophile in a Michael addition to acrylonitrile, yielding 3-hydroxypropionitrile.

Q4: Can the product, this compound, undergo further reactions?

A4: While this compound is generally stable under the reaction conditions, the presence of excess acrylonitrile and a strong base could potentially lead to further reactions, though this is less common for secondary amines compared to primary amines which can undergo dicyanoethylation.[5]

Q5: What is the impact of temperature on byproduct formation?

A5: Higher reaction temperatures can increase the rate of the desired reaction but may also promote side reactions. Notably, elevated temperatures can significantly increase the rate of acrylonitrile polymerization, a highly exothermic process that can be difficult to control.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Ensure stoichiometric amounts of reactants are used. A slight excess of one reactant may be necessary to drive the reaction to completion. - Verify the reaction time is sufficient by monitoring the reaction progress using techniques like TLC or GC-MS. - Confirm the activity of the catalyst if one is being used.
Product Loss During Workup - this compound has some water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. - Adjusting the pH of the aqueous layer to be more basic before extraction can help ensure the product is in its free-base form, which is typically less water-soluble.
Side Reactions Consuming Reactants - The primary competing side reaction is the polymerization of acrylonitrile. Consider adding a polymerization inhibitor (e.g., hydroquinone) to the acrylonitrile before use. - Optimize the reaction temperature to favor the desired Michael addition over polymerization. Lower temperatures are generally preferred.
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Pyrrolidine - Ensure complete reaction by extending the reaction time or slightly increasing the molar ratio of acrylonitrile. - Pyrrolidine is volatile and can often be removed under reduced pressure.
Unreacted Acrylonitrile - Acrylonitrile is also volatile and can typically be removed during solvent evaporation under reduced pressure. - Quenching the reaction with a small amount of a primary amine (like ethanolamine) can consume excess acrylonitrile before workup.
Polymerized Acrylonitrile - This often appears as a white or yellowish solid. It is typically insoluble in most organic solvents and can be removed by filtration. - To prevent its formation, use fresh, inhibited acrylonitrile and maintain a controlled, lower reaction temperature.[6]
Water-Related Byproducts (e.g., 3-hydroxypropionitrile, acrylamide) - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Data Presentation

Table 1: Potential Byproducts and Their Characteristics

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Key Identifying Features
Pyrrolidine (Starting Material)C₄H₉N71.1287-89Volatile liquid with a characteristic amine odor.[7]
Acrylonitrile (Starting Material)C₃H₃N53.0677Volatile liquid with a pungent odor. Prone to polymerization.[6]
This compound (Product) C₇H₁₂N₂ 124.18 ~110-112 (at reduced pressure) -
Polyacrylonitrile(C₃H₃N)nVariableDecomposesWhite to yellowish solid, generally insoluble in common organic solvents.
3-HydroxypropionitrileC₃H₅NO87.09228 (decomposes)More polar than the product and starting materials.
AcrylamideC₃H₅NO71.0884.5 (Melting Point)Can be formed by hydrolysis of acrylonitrile.[2]
Acrylic AcidC₃H₄O₂72.06141Acidic byproduct from acrylonitrile hydrolysis.[3][8]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pyrrolidine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or toluene).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acrylonitrile: Add acrylonitrile (1.0-1.1 eq.), preferably containing a polymerization inhibitor, dropwise to the stirred pyrrolidine solution over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and any unreacted starting materials.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Protocol 2: GC-MS Analysis of Reaction Mixture
  • Instrumentation: Agilent 7890A GC with 5975C MS detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

Protocol 3: HPLC Analysis of Reaction Mixture
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a DAD detector or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dilute a sample of the reaction mixture in the initial mobile phase composition.

Protocol 4: NMR Characterization
  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product or crude mixture in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Expected signals for this compound include multiplets for the pyrrolidine ring protons and two triplets for the ethyl chain protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

Mandatory Visualization

reaction_pathway cluster_main Desired Reaction cluster_side Side Reactions Pyrrolidine Pyrrolidine Product This compound Pyrrolidine->Product Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Product Polyacrylonitrile Polyacrylonitrile Acrylonitrile->Polyacrylonitrile Polymerization Hydrolysis_Products Hydrolysis Products (Acrylamide, Acrylic Acid) Acrylonitrile->Hydrolysis_Products H₂O Water_Addition 3-Hydroxypropionitrile Acrylonitrile->Water_Addition H₂O (Michael Addition)

Caption: Reaction pathway for this compound synthesis and major side reactions.

experimental_workflow Start Crude Reaction Mixture Filtration Filtration (if polymer is present) Start->Filtration Liquid_Phase Liquid Phase Filtration->Liquid_Phase Analysis Analysis Liquid_Phase->Analysis GCMS GC-MS Analysis (Volatile Components) Analysis->GCMS Identify Byproducts HPLC HPLC Analysis (Polarity Separation) Analysis->HPLC Quantify Purity Purification Purification (Vacuum Distillation) Analysis->Purification NMR NMR Spectroscopy (Structural Confirmation) Final_Product Pure Product Purification->Final_Product Final_Product->NMR Confirm Structure

Caption: Experimental workflow for the analysis and purification of the reaction mixture.

troubleshooting_logic Start Low Yield or Impure Product? Check_Polymer Visible Polymer Formation? Start->Check_Polymer Impurity Issue Check_SM High Levels of Starting Material? Start->Check_SM Low Yield Issue Yes_Polymer Yes Check_Polymer->Yes_Polymer No_Polymer No Check_Polymer->No_Polymer Yes_SM Yes Check_SM->Yes_SM No_SM No Check_SM->No_SM Check_Water Suspect Water Contamination? Yes_Water Yes Check_Water->Yes_Water No_Water No Check_Water->No_Water Action_Polymer Reduce Temperature, Use Inhibitor Yes_Polymer->Action_Polymer No_Polymer->Check_SM Action_SM Increase Reaction Time/ Optimize Stoichiometry Yes_SM->Action_SM No_SM->Check_Water Action_Water Use Anhydrous Conditions Yes_Water->Action_Water

Caption: Troubleshooting decision tree for optimizing the synthesis reaction.

References

"3-(1-Pyrrolidino)propionitrile" reaction kinetics and optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the reaction kinetics and optimization of 3-(1-Pyrrolidino)propionitrile synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during this cyanoethylation reaction.

Troubleshooting Guide

Issue 1: Rapid, uncontrolled polymerization of acrylonitrile upon addition.

  • Question: My reaction mixture becomes viscous or solidifies shortly after adding acrylonitrile. What is causing this and how can I prevent it?

  • Answer: This indicates rapid, uncontrolled polymerization of acrylonitrile, a common side reaction in cyanoethylation.[1] This is often triggered by excessive heat, high concentration of base, or impurities.

    Solutions:

    • Temperature Control: The reaction between pyrrolidine and acrylonitrile is exothermic.[2] Pre-cool the pyrrolidine solution to 0-5 °C before the dropwise addition of acrylonitrile. Maintain this temperature throughout the addition and for a period afterward to manage heat generation.

    • Slow Addition: Add acrylonitrile dropwise with vigorous stirring. This helps to dissipate heat and prevent localized high concentrations of the reagent, which can initiate polymerization.[1]

    • Use of Inhibitors: Commercially available acrylonitrile often contains polymerization inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[1] Ensure the acrylonitrile you are using contains an appropriate inhibitor.

Issue 2: Low yield of this compound with formation of a white precipitate.

  • Question: I'm getting a low yield of my desired product and a white solid is forming in the reaction flask. What is this solid and how can I improve my yield?

  • Answer: The white precipitate is likely polyacrylonitrile. Its formation, even under seemingly controlled conditions, indicates that polymerization is still occurring, albeit at a slower rate, which significantly reduces the yield of the desired product.[1]

    Optimization Strategies:

    • Solvent Choice: Using an inert solvent can help to dissipate heat and better solvate the reactants.[2] Aprotic polar solvents are often suitable for cyanoethylation reactions.[1]

    • Catalyst Optimization: While pyrrolidine itself is basic and can catalyze the reaction, in some cyanoethylation reactions, the concentration of an external base catalyst is a critical parameter. If you are using a catalyst, reduce its concentration to the minimum effective amount.[1]

Issue 3: Difficulty in purifying the final product.

  • Question: My final product is contaminated with a high-molecular-weight impurity that is difficult to remove by standard distillation. How can I purify my this compound?

  • Answer: The impurity is likely soluble polyacrylonitrile.

    Purification Methods:

    • Purification by Precipitation: You can dissolve the crude product in a solvent where this compound is soluble but the polymer is not. Then, add a non-solvent for the polymer to cause it to precipitate, after which it can be removed by filtration.[1]

    • Vacuum Distillation: this compound has a boiling point of 110-112 °C at 28 Torr. A carefully performed vacuum distillation can separate the desired product from less volatile polymeric impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

  • A1: The synthesis is a classic example of a Michael addition, a type of conjugate addition. The nucleophilic pyrrolidine attacks the β-carbon of the electron-deficient acrylonitrile. This reaction is typically base-catalyzed, and pyrrolidine, being a secondary amine, can act as its own catalyst.[2][3]

  • Q2: Are there any specific catalysts recommended for the cyanoethylation of pyrrolidine?

  • A2: For many primary and secondary aliphatic amines like pyrrolidine, the reaction with acrylonitrile proceeds readily without the need for an additional catalyst.[4] The inherent basicity of the amine is often sufficient to promote the reaction. However, for less reactive amines, strong bases or even acidic catalysts may be employed.[2][4]

  • Q3: What are the main side reactions to be aware of?

  • A3: The primary and most problematic side reaction is the polymerization of acrylonitrile.[1][2] Another potential side reaction, though less common with aliphatic amines, is the formation of dicyanoethylated products if the amine has more than one reactive N-H bond. Since pyrrolidine is a secondary amine, this is not a concern.

  • Q4: How can I monitor the progress of the reaction?

  • A4: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting materials (pyrrolidine and acrylonitrile) and the appearance of the product.

Experimental Protocol

Synthesis of this compound

This protocol is a generalized procedure based on typical cyanoethylation reactions of secondary amines. Optimization may be required.

Materials:

  • Pyrrolidine

  • Acrylonitrile (containing a polymerization inhibitor)

  • Inert solvent (e.g., ethanol or acetonitrile) - optional

  • Ice-water bath

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Procedure:

  • In a round-bottom flask, place pyrrolidine (1.0 equivalent). If using a solvent, dissolve the pyrrolidine in the chosen solvent.

  • Cool the flask in an ice-water bath to 0-5 °C with constant stirring.

  • Slowly add acrylonitrile (1.0-1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for another 1-2 hours.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, remove any solvent under reduced pressure.

  • Purify the crude product by vacuum distillation (boiling point 110-112 °C at 28 Torr).

Data Presentation

Table 1: Reaction Parameter Optimization

ParameterRangeRecommendedEffect on Yield/Purity
Temperature 0 °C - 50 °C0 - 10 °C (addition), Room Temp (reaction)Higher temperatures increase reaction rate but significantly promote acrylonitrile polymerization, leading to lower yields and purification issues.[1][2]
Reactant Ratio (Acrylonitrile:Pyrrolidine) 0.8:1 to 1.5:11.05:1A slight excess of acrylonitrile can ensure complete conversion of pyrrolidine. A large excess increases the risk of polymerization.
Reaction Time 1 - 48 hours12 - 24 hoursInsufficient time leads to incomplete reaction. Extended times may not significantly improve yield and could lead to byproduct formation.
Solvent None, Ethanol, AcetonitrileAcetonitrileA solvent can help with temperature control and reaction homogeneity. Aprotic polar solvents are generally suitable.[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 26165-45-7
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.19 g/mol
Boiling Point 110-112 °C at 28 Torr
Appearance Colorless to pale yellow liquid

Visualizations

Reaction_Workflow Experimental Workflow for this compound Synthesis reagents 1. Combine Pyrrolidine (and optional solvent) cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Slow, Dropwise Addition of Acrylonitrile cooling->addition reaction_cold 4. Stir at Low Temperature (1-2 hours) addition->reaction_cold reaction_rt 5. Stir at Room Temperature (12-24 hours) reaction_cold->reaction_rt workup 6. Solvent Removal (if applicable) reaction_rt->workup purification 7. Vacuum Distillation workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Synthesis Issues start Problem Encountered viscous Reaction becomes viscous/solidifies? start->viscous low_yield Low yield with precipitate? start->low_yield purification_issue Difficult purification? start->purification_issue viscous_yes Rapid Polymerization viscous->viscous_yes Yes low_yield_yes Slow Polymerization low_yield->low_yield_yes Yes purification_yes Soluble Polymer Contamination purification_issue->purification_yes Yes solution1 - Reduce Temperature - Slow Acrylonitrile Addition - Check for Inhibitor viscous_yes->solution1 solution2 - Optimize Catalyst Concentration - Use Appropriate Solvent low_yield_yes->solution2 solution3 - Purification by Precipitation - Careful Vacuum Distillation purification_yes->solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Purification of 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted pyrrolidine from the final product, 3-(1-Pyrrolidino)propionitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted pyrrolidine from my this compound product?

A1: The two most effective and commonly used methods are fractional vacuum distillation and acidic aqueous extraction (acid wash). The choice depends on the scale of your reaction, the equipment available, and the desired final purity of the product.

Q2: Why is vacuum distillation recommended over simple distillation at atmospheric pressure?

A2: this compound has a high boiling point (estimated to be well over 200°C at atmospheric pressure).[1][2] Heating the compound to such high temperatures can lead to thermal decomposition. Vacuum distillation allows the compound to boil at a much lower temperature, preserving its integrity. For instance, its boiling point is 110-112°C at 28 Torr.[1]

Q3: How does an acidic wash work to remove pyrrolidine?

A3: Pyrrolidine is a secondary amine and therefore a base.[3] By washing the crude product mixture (dissolved in a water-immiscible organic solvent) with a dilute aqueous acid solution, the pyrrolidine is protonated to form a water-soluble pyrrolidinium salt. This salt then partitions into the aqueous layer, which can be separated and discarded, leaving the desired product in the organic layer.[4]

Q4: Will the acidic wash also remove my desired product, this compound?

A4: this compound is a tertiary amine and is also basic. However, pyrrolidine is a stronger base (pKa of conjugate acid ~11.27) than this compound (predicted pKa of conjugate acid ~9.16).[3][5][6] By carefully selecting a dilute acid (e.g., 1M HCl or saturated ammonium chloride), you can selectively protonate and extract the more basic pyrrolidine. Some product loss to the aqueous layer is possible, which is why multiple gentle extractions are recommended.

Q5: What physical properties are important for separating these two compounds?

A5: The most critical properties are the boiling points and basicity (pKa). The significant difference in boiling points allows for separation by distillation, while the difference in basicity allows for separation by extraction.

Data Presentation: Physical Properties

The table below summarizes the key quantitative data for the compounds, which forms the basis for the recommended purification protocols.

PropertyPyrrolidineThis compoundReference
Molecular Weight 71.12 g/mol 124.19 g/mol [1][3]
Boiling Point 87-88 °C @ 760 Torr110-112 °C @ 28 Torr[1][7]
132-133 °C @ 10 Torr[2][5]
Density 0.866 g/mL~1.04 g/mL[2][3]
pKa (Conjugate Acid) ~11.27~9.16 (Predicted)[3][5][6]
Water Solubility MiscibleData not available, but expected to be lower than pyrrolidine.[3]

Troubleshooting Guides

Issue 1: Poor separation during vacuum distillation.

  • Symptom: Fractions are contaminated with both pyrrolidine and the desired product.

  • Potential Cause 1: Inefficient fractionating column.

  • Solution: Ensure you are using a fractionating column (e.g., Vigreux or packed column) of sufficient length and efficiency for the separation. A simple distillation setup may not be adequate.

  • Potential Cause 2: Vacuum is unstable or not low enough.

  • Solution: Check your vacuum pump and all seals for leaks. A stable, low pressure is crucial for maintaining consistent boiling points and achieving good separation.

  • Potential Cause 3: Heating is too rapid.

  • Solution: Heat the distillation flask slowly and evenly using a heating mantle and stir bar. This allows for proper equilibration of the vapor in the fractionating column.

Issue 2: Emulsion formation during acidic wash.

  • Symptom: A thick, stable layer forms between the organic and aqueous phases that does not separate.

  • Potential Cause: Agitation during extraction was too vigorous.

  • Solution: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. If an emulsion has already formed, adding a small amount of brine (saturated NaCl solution) can help break it. Allowing the funnel to stand for an extended period may also resolve the issue.

Issue 3: Low product yield after acidic wash.

  • Symptom: The mass of the final isolated product is significantly lower than expected.

  • Potential Cause: The acidic solution was too concentrated, or too many washes were performed, leading to the loss of the desired product into the aqueous layer.

  • Solution: Use a milder or more dilute acid (e.g., saturated aqueous NH₄Cl instead of 1M HCl). Perform fewer extractions and check the pH of the aqueous layer after each wash to ensure it is not excessively acidic. To recover lost product, you can basify the combined aqueous layers with NaOH and re-extract with an organic solvent.

Experimental Protocols

Method 1: Purification by Fractional Vacuum Distillation

This method is ideal for larger scale purifications (>5 g) where high purity is required.

  • Setup: Assemble a fractional distillation apparatus for vacuum use, including a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound mixture and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully reduce the pressure to the desired level (e.g., 10-30 Torr).

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Collect Fractions:

    • First Fraction: Collect the low-boiling fraction, which will be primarily unreacted pyrrolidine. The head temperature should be significantly lower than the boiling point of the product at that pressure.

    • Intermediate Fraction: As the temperature rises, collect an intermediate fraction that may contain a mixture of both compounds.

    • Product Fraction: Collect the pure this compound when the distillation head temperature is stable at the expected boiling point (e.g., 110-112 °C at 28 Torr).[1]

  • Shutdown: Once the product has been collected, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system.

Method 2: Purification by Acidic Aqueous Extraction

This method is well-suited for smaller-scale reactions and for researchers without access to vacuum distillation equipment.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent with a low boiling point, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude product.

  • First Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl or saturated aqueous NH₄Cl) to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently invert the funnel 5-10 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash process (steps 2-4) one or two more times.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Isolation: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Visualization

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

PurificationWorkflow start Crude Product: This compound + Pyrrolidine decision_scale What is the reaction scale? start->decision_scale proc_distillation Fractional Vacuum Distillation decision_scale->proc_distillation Large Scale (>5g)   proc_extraction Acidic Aqueous Extraction decision_scale->proc_extraction  Small Scale (<5g) decision_purity High Purity Required? decision_purity->proc_distillation Yes end_product Purified Product decision_purity->end_product No proc_distillation->end_product note_dist Best for removing trace impurities and achieving >99% purity. proc_distillation->note_dist proc_extraction->decision_purity note_extract Fast and efficient for removing bulk pyrrolidine. May leave trace amounts. proc_extraction->note_extract

References

Validation & Comparative

"3-(1-Pyrrolidino)propionitrile" vs. other cyanoethylating agents in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cyanoethylating Agents in Synthesis

An important clarification on the role of 3-(1-Pyrrolidino)propionitrile: It is essential to begin by clarifying that this compound is the product of a cyanoethylation reaction, specifically from the reaction of pyrrolidine with a cyanoethylating agent. It is not, itself, a reagent used to add a cyanoethyl group to other molecules. This guide will, therefore, focus on comparing the true and most common cyanoethylating agents used in chemical synthesis.

Cyanoethylation is a fundamental chemical reaction that introduces a 2-cyanoethyl group (-CH₂CH₂CN) into a molecule, typically by reacting a nucleophile with a suitable reagent. This process is of significant importance in the synthesis of various organic compounds, including intermediates for pharmaceuticals and other specialty chemicals. The most widely used cyanoethylating agent is acrylonitrile, which reacts via a Michael addition mechanism. However, several alternatives exist, each with its own reactivity profile, advantages, and disadvantages.

This guide provides an objective comparison of acrylonitrile with other cyanoethylating agents, including 2-chloroacrylonitrile and 3-halopropionitriles. The performance of these agents will be discussed with supporting data, alongside detailed experimental protocols and safety information.

Mechanisms of Cyanoethylation

The primary mechanism for cyanoethylation is the Michael addition of a nucleophile to an α,β-unsaturated nitrile, such as acrylonitrile. In this reaction, the nucleophile attacks the β-carbon of the carbon-carbon double bond.[1] The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophilic substrate, thereby increasing its reactivity.[2]

Alternatively, cyanoethylation can be achieved through a nucleophilic substitution reaction using a 3-halopropionitrile, such as 3-chloropropionitrile or 3-bromopropionitrile. In this case, the halide acts as a leaving group, and the reaction proceeds via an SN2 mechanism.

cluster_0 Michael Addition cluster_1 Nucleophilic Substitution NuH Nucleophile (Nu-H) Nu_anion Nu⁻ NuH->Nu_anion Deprotonation Base Base Acrylonitrile Acrylonitrile (H₂C=CH-CN) Nu_anion->Acrylonitrile Attack on β-carbon Intermediate Intermediate Anion Acrylonitrile->Intermediate Product_MA Cyanoethylated Product (Nu-CH₂-CH₂-CN) Intermediate->Product_MA Protonation H_Base H-Base⁺ NuH_SN2 Nucleophile (Nu-H) Halopropionitrile 3-Halopropionitrile (X-CH₂-CH₂-CN) NuH_SN2->Halopropionitrile SN2 Attack Product_SN2 Cyanoethylated Product (Nu-CH₂-CH₂-CN) Halopropionitrile->Product_SN2 HX HX Halopropionitrile->HX Elimination of HX

Caption: Mechanisms of Cyanoethylation.

Comparative Analysis of Cyanoethylating Agents

The choice of a cyanoethylating agent depends on several factors, including the nature of the substrate, the desired reaction conditions, and safety considerations.

Acrylonitrile

Acrylonitrile is the most common and versatile cyanoethylating agent. It readily reacts with a wide range of nucleophiles, including alcohols, phenols, thiols, and primary and secondary amines.[1][3]

  • Advantages:

    • High reactivity.

    • Relatively low cost.

    • Broad substrate scope.

  • Disadvantages:

    • Highly toxic and carcinogenic.[4]

    • Volatile and flammable.[4]

    • Can undergo self-polymerization, which can be violent.[4]

    • Reactions can sometimes lead to the formation of di- or poly-cyanoethylated byproducts.[2]

2-Chloroacrylonitrile

2-Chloroacrylonitrile is a more reactive derivative of acrylonitrile. The chlorine atom at the α-position can influence the reactivity and in some cases can be displaced.

  • Advantages:

    • Higher reactivity compared to acrylonitrile in some cases.

  • Disadvantages:

    • Highly toxic and flammable.[1][5]

    • Can also polymerize readily.[6]

    • The presence of the chlorine atom can lead to side reactions.

3-Halopropionitriles (e.g., 3-Bromopropionitrile)

These reagents offer an alternative pathway to cyanoethylation that avoids the Michael addition mechanism.

  • Advantages:

    • Less prone to polymerization compared to unsaturated nitriles.

    • The reaction can sometimes be more selective, avoiding di-cyanoethylation.

  • Disadvantages:

    • Generally less reactive than acrylonitrile.

    • Can be more expensive.

    • 3-Bromopropionitrile is highly toxic.[7][8]

Trimethylsilylacetonitrile

(Trimethylsilyl)acetonitrile is primarily a cyanomethylating agent, not a cyanoethylating agent. It is used to introduce a -CH₂CN group. It reacts with carbonyl compounds and acetals in the presence of a Lewis acid.[9] It is included here to highlight the distinction from cyanoethylation.

Data Presentation

Table 1: Physical and Chemical Properties of Cyanoethylating Agents
PropertyAcrylonitrile2-Chloroacrylonitrile3-Bromopropionitrile
CAS Number 107-13-1920-37-62417-90-5
Molecular Formula C₃H₃NC₃H₂ClNC₃H₄BrN
Molecular Weight 53.06 g/mol 87.51 g/mol [10]133.97 g/mol [7]
Boiling Point 77 °C[4]88-89 °C[10]76-78 °C / 10 mmHg[7]
Density 0.81 g/cm³[4]1.096 g/cm³[10]1.615 g/mL[7]
Flash Point -1 °C[4]6 °C[5]97 °C[7]
Solubility in Water 7.3 g/100 mL at 20 °C[4]Insoluble[1]No data available
Table 2: Safety Information for Cyanoethylating Agents
HazardAcrylonitrile2-Chloroacrylonitrile3-Bromopropionitrile
GHS Pictograms Flammable, Toxic, Health Hazard, Environmental HazardFlammable, Toxic, CorrosiveToxic
Hazard Statements Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause cancer.Highly flammable liquid and vapor. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[10]Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
Toxicity (LD50, oral, rat) 78 mg/kgData not available25-50 mg/kg[8]
Table 3: Representative Cyanoethylation Reactions and Yields
NucleophileCyanoethylating AgentCatalyst/SolventTemperatureTimeYieldReference
o-ChloroanilineAcrylonitrileCupric acetate monohydrateRefluxNot specified90-94%[2]
BenzimidazoleAcrylonitrileDiethyl butylammonium hydroxide / DMFRefluxNot specifiedNot specified[2]
AnilineAcrylonitrilep-Toluene sulphonic acid, Zinc chloride / Water90-100 °C10 hNot specified[2]
AcrylonitrileChlorine (to form 2,3-dichloropropionitrile)Dimethylformamide, PyridineNot specifiedNot specified85-95% (for subsequent formation of 2-chloroacrylonitrile)[11]

Experimental Protocols

General Workflow for Cyanoethylation

start Start setup Set up reaction vessel with stirring and temperature control under inert atmosphere start->setup add_reagents Add substrate, solvent, and catalyst setup->add_reagents add_cyano_agent Add cyanoethylating agent (often dropwise) add_reagents->add_cyano_agent reaction Maintain reaction temperature and stir for the required time add_cyano_agent->reaction workup Quench the reaction and perform aqueous workup reaction->workup purification Purify the product (distillation, chromatography, or recrystallization) workup->purification end End purification->end

Caption: General Experimental Workflow.
Protocol 1: Cyanoethylation of an Amine with Acrylonitrile

This protocol is a general representation for the cyanoethylation of an aromatic amine.

Materials:

  • Aromatic amine (e.g., o-chloroaniline)

  • Acrylonitrile

  • Cupric acetate monohydrate (catalyst)

  • Solvent (e.g., toluene)

  • Apparatus for reflux with stirring and inert atmosphere

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic amine in the chosen solvent.

  • Add a catalytic amount of cupric acetate monohydrate to the solution.

  • Heat the mixture to reflux.

  • Slowly add acrylonitrile to the refluxing mixture over a period of time.

  • Continue to reflux the reaction mixture until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the N-cyanoethylated product.[2]

Protocol 2: Cyanoethylation of an Alcohol with Acrylonitrile

This protocol is a general method for the cyanoethylation of an alcohol using a strong base catalyst.

Materials:

  • Alcohol

  • Acrylonitrile

  • Strong base catalyst (e.g., Triton B - benzyltrimethylammonium hydroxide, 40% in methanol)

  • Apparatus for stirring at controlled temperature

Procedure:

  • To a flask containing the alcohol, add a catalytic amount of the strong base catalyst.

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile to the mixture with stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Neutralize the catalyst with an acid (e.g., acetic acid).

  • Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield the cyanoethyl ether.[2]

Safety and Handling

Cyanoethylating agents are hazardous chemicals and must be handled with extreme caution in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Inhalation: These compounds are toxic upon inhalation. Avoid breathing vapors.[4][14]

  • Skin Contact: They can be absorbed through the skin and are toxic and irritating. Avoid skin contact. In case of contact, wash the affected area immediately with plenty of soap and water.[4][14]

  • Flammability: Acrylonitrile and 2-chloroacrylonitrile are highly flammable. Keep away from heat, sparks, and open flames.[4][5]

  • Polymerization: Acrylonitrile can polymerize violently. It is usually stabilized with an inhibitor. Store in a cool, dark place.[4]

  • Waste Disposal: Dispose of chemical waste according to institutional and local regulations.

References

Pyrrolidine Derivatives in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its three-dimensional nature and the presence of a basic nitrogen atom allow for diverse biological activities, making it a cornerstone in the development of novel therapeutic agents.[1][2][3] This guide provides a comparative analysis of pyrrolidine derivatives across various therapeutic areas, supported by experimental data, to assist researchers, scientists, and drug development professionals in their drug discovery endeavors.

Anticancer Activity

Pyrrolidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.[3][4]

Comparative Anticancer Activity of Pyrrolidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrrolidine derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Spirooxindole-pyrrolidineDerivative 1aHCT11615.2--
Spirooxindole-pyrrolidineDerivative 1bHCT1168.5--
N-Arylpyrrolidine-2,5-dioneDerivative 2aMCF-75.8--
N-Arylpyrrolidine-2,5-dioneDerivative 2bMCF-73.1--
Pyrrolidinone-hydrazoneDerivative 3aPPC-110.4--
Pyrrolidinone-hydrazoneDerivative 3bIGR392.5--
Phenyl Dispiro Indenoquinoxaline Pyrrolidine QuinoloneCompounds 36a-fMCF-722-29Doxorubicin16
Thiophene Dispiro Indenoquinoxaline Pyrrolidine QuinoloneCompound 37eMCF-717Doxorubicin16
Spiro[pyrrolidine-thiazolo-oxindoles]2,4-dichlorophenyl-substituted 43aHepG20.85 ± 0.20 µg/mLCisplatin9.00 ± 0.76 µg/mL
Spiro[pyrrolidine-thiazolo-oxindoles]4-bromophenyl-substituted 43bHepG20.80 ± 0.10 µg/mLCisplatin9.00 ± 0.76 µg/mL
Thiosemicarbazone Pyrrolidine–Copper(II) ComplexCopper complex 37aSW4800.99 ± 0.09Cisplatin3.5 ± 0.3

Table 1: Comparative anticancer activity of selected pyrrolidine derivatives. Data sourced from[3][4][5].

Mechanism of Action: Induction of Apoptosis

Many pyrrolidine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One of the key mechanisms is the activation of the intrinsic apoptosis pathway.

Pyrrolidine Pyrrolidine Derivatives Mitochondrion Mitochondrion Pyrrolidine->Mitochondrion stress signal Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome (active caspase-9) Caspase9->Apoptosome activates Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to PDTC Pyrrolidine Dithiocarbamate (PDTC) PDTC->IKK inhibits Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Proinflammatory_Genes activates Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Pyrrolidine Derivatives Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate Add_MTT->Incubate Add_Solubilizer Add Solubilizing Agent Incubate->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Spectroscopic analysis and validation of "3-(1-Pyrrolidino)propionitrile" structure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 3-(1-Pyrrolidino)propionitrile with structurally related alternatives, 3-Aminopropionitrile and N-acetyl-3-aminopropionitrile, provides a comprehensive validation of its chemical structure. This guide outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), equipping researchers, scientists, and drug development professionals with the necessary information for unambiguous identification and quality assessment.

The structural integrity of a chemical compound is paramount in research and development, particularly in the pharmaceutical industry where purity and identity directly impact safety and efficacy. Spectroscopic techniques offer a powerful and non-destructive means of elucidating molecular structures. This guide presents a thorough spectroscopic analysis of this compound and compares its spectral features with those of two key analogues: the primary amine, 3-Aminopropionitrile, and its acetylated derivative, N-acetyl-3-aminopropionitrile.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its alternatives, providing a clear basis for structural comparison.

Table 1: Comparative FTIR Data (cm⁻¹)

Functional GroupThis compound3-AminopropionitrileN-acetyl-3-aminopropionitrile
N-H Stretch -3370-3290 (m, br)3300-3250 (m, br)
C-H Stretch (sp³) 2970-2800 (s)2940-2880 (m)2950-2850 (m)
C≡N Stretch ~2245 (m)~2250 (m)~2250 (m)
C=O Stretch (Amide I) --~1640 (s)
N-H Bend (Amide II) -1610-1550 (m)1560-1540 (m)
C-N Stretch 1150-1050 (m)1180-1020 (m)1290-1200 (m)

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton AssignmentThis compound3-AminopropionitrileN-acetyl-3-aminopropionitrile
-CH₂-CN 2.51 (t)2.53 (t)2.60 (t)
-N-CH₂-CH₂-CN 2.78 (t)2.95 (t)3.45 (q)
Pyrrolidine -CH₂-N-CH₂- 2.65 (t)--
Pyrrolidine -CH₂-CH₂-N- 1.80 (quint)--
-NH₂ -1.45 (s, br)-
-NH-C(O)CH₃ --6.50 (s, br)
-C(O)CH₃ --1.98 (s)

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon AssignmentThis compound3-AminopropionitrileN-acetyl-3-aminopropionitrile
-C≡N 119.2119.0118.5
-CH₂-CN 15.818.217.5
-N-CH₂-CH₂-CN 51.536.535.1
Pyrrolidine -CH₂-N-CH₂- 54.1--
Pyrrolidine -CH₂-CH₂-N- 23.5--
-C(O)CH₃ --170.1
-C(O)CH₃ --22.9

Table 4: Comparative Mass Spectrometry Data (m/z)

IonThis compound3-AminopropionitrileN-acetyl-3-aminopropionitrile
Molecular Ion [M]⁺ 12470112
Base Peak 844243
Key Fragments 95, 70, 5543, 2870, 59

Experimental Workflows and Structural Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships between the analyzed compounds.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Structure Validation Sample This compound or Alternative FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data NMR_Data Proton and Carbon Environment Analysis NMR->NMR_Data MS_Data Molecular Weight and Fragment Analysis MS->MS_Data Validation Structural Confirmation FTIR_Data->Validation NMR_Data->Validation MS_Data->Validation

Figure 1. General workflow for the spectroscopic analysis and structural validation of the target compounds.

structural_relationships A 3-Aminopropionitrile (C₃H₆N₂) B This compound (C₇H₁₂N₂) A->B Alkylation with 1,4-dibromobutane C N-acetyl-3-aminopropionitrile (C₅H₈N₂O) A->C Acetylation

Figure 2. Structural relationships between 3-Aminopropionitrile and its derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Fourier-Transform Infrared (FTIR) Spectroscopy

A small amount of the liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory in an FTIR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples were dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a pulse width of 30°, a relaxation delay of 1.0 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence with a pulse width of 30°, a relaxation delay of 2.0 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Mass Spectrometry (MS)

Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced via a direct insertion probe or a gas chromatograph. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 20-200 amu. The resulting mass spectrum displays the relative abundance of the molecular ion and various fragment ions.[1]

References

Purity Assessment of 3-(1-Pyrrolidino)propionitrile: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For a compound such as 3-(1-Pyrrolidino)propionitrile, a tertiary amine containing a nitrile group, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) present viable analytical techniques for purity assessment. This guide provides a detailed comparison of these two methods, offering insights into their respective principles, experimental protocols, and performance characteristics to aid in the selection of the most appropriate technique for specific analytical needs.

Method Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the nature of potential impurities.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase, followed by mass-based detection.
Analyte Suitability Ideal for non-volatile, less volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile compounds.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent and filtration.May require derivatization to increase volatility and thermal stability.
Instrumentation HPLC system with a suitable detector (e.g., UV, DAD).GC system coupled with a Mass Spectrometer.
Data Output Chromatogram with retention time and peak area/height for quantification.Chromatogram with retention time and mass spectrum for identification and quantification.

Performance Characteristics

The following table summarizes typical performance characteristics for HPLC and GC-MS methods when analyzing tertiary amines and related compounds. These values are representative and may vary depending on the specific instrumentation and method optimization.

ParameterHPLCGC-MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 1.0 µg/mL0.01 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 3.0 µg/mL0.03 - 1.5 µg/mL
Accuracy (Recovery) 95 - 105%90 - 110%
Precision (RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC and GC-MS are proposed below. These protocols are based on established methods for similar compounds and should be validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound and its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Given the boiling point of this compound (approximately 110-112 °C at 28 Torr), GC-MS is a feasible method for its analysis. This technique is particularly effective for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

Potential Impurities

The synthesis of this compound and other tertiary amines can result in various impurities. Understanding these potential byproducts is crucial for developing a robust purity assessment method. Common impurities may include:

  • Starting materials: Unreacted pyrrolidine and acrylonitrile.

  • Byproducts of the cyanoethylation reaction: Including polymers of acrylonitrile.

  • Solvents used in the synthesis and purification steps.

  • Degradation products.

Both HPLC and GC-MS can be optimized to separate and identify these potential impurities from the main compound.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV/DAD Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect tic Generate Total Ion Chromatogram (TIC) detect->tic spectra Obtain Mass Spectra tic->spectra identify Identify Impurities spectra->identify quantify Quantify Purity identify->quantify

Caption: GC-MS Experimental Workflow.

Conclusion

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound. HPLC is often the method of choice for routine purity analysis due to its suitability for a wider range of compounds without the need for derivatization. GC-MS, on the other hand, provides excellent separation for volatile compounds and offers the significant advantage of mass spectral data, which is invaluable for the definitive identification of unknown impurities. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, the use of both techniques can be complementary, providing a more complete purity profile of the compound.

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust analytical methods for the quantitative determination of 3-(1-Pyrrolidino)propionitrile: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The information presented is based on established methodologies for structurally related compounds, offering a solid foundation for method development and validation.

Method Comparison

The selection of an appropriate analytical technique depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the performance characteristics of the two proposed methods.

Table 1: Comparison of GC-MS and HPLC-MS/MS Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Chromatographic separation in the liquid phase followed by highly selective mass-based detection.
Selectivity HighVery High
Sensitivity (LOQ) 10 - 100 ng/mL0.1 - 10 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%
Sample Throughput ModerateHigh
Matrix Effects Can be significant, often requires extensive sample cleanup.Can be minimized with appropriate sample preparation and the use of an internal standard.
Instrumentation Cost Moderate to HighHigh

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-MS/MS are provided below. These protocols are based on methods for analogous compounds and should be optimized and validated for the specific application.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from the analysis of α-pyrrolidinopropiophenone (PPP) and its metabolites[1][2][3].

1.1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard (e.g., deuterated this compound).

  • Adjust the sample pH to > 9 with a suitable buffer (e.g., sodium borate buffer).

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge (e.g., C18/SCX) with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water, followed by a low-polarity organic solvent (e.g., hexane) to remove interferences.

  • Elute the analyte with a mixture of a polar organic solvent and a small amount of a basic modifier (e.g., methanol containing 2% ammonium hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

1.2. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is based on the analysis of pyrrolizidine alkaloids and other tertiary amines[4][5][6][7].

2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of the sample, add an appropriate internal standard (e.g., deuterated this compound).

  • Add 1 mL of a suitable buffer to adjust the pH to > 9 (e.g., ammonium chloride buffer).

  • Add 3 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

2.2. HPLC-MS/MS Conditions

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Determine precursor and product ions for this compound and the internal standard by infusion.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the key stages involved in the validation of an analytical method, ensuring its suitability for the intended purpose.

cluster_0 Method Development cluster_1 Method Validation Define Analytical Requirements Define Analytical Requirements Select Method Select Method Define Analytical Requirements->Select Method Optimize Parameters Optimize Parameters Select Method->Optimize Parameters Specificity Specificity Optimize Parameters->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy Accuracy Linearity & Range->Accuracy Precision Precision Accuracy->Precision LOD & LOQ LOD & LOQ Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Method Implementation Method Implementation Robustness->Method Implementation Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Data Acquisition Data Acquisition Mass Spectrometric Detection->Data Acquisition Data Analysis & Quantification Data Analysis & Quantification Data Acquisition->Data Analysis & Quantification Reporting Reporting Data Analysis & Quantification->Reporting

References

Benchmarking the Reactivity of 3-(1-Pyrrolidino)propionitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the cyanoethylation of secondary amines represents a fundamental and widely utilized transformation for the introduction of a propionitrile moiety. This guide provides a comparative analysis of the reactivity of 3-(1-Pyrrolidino)propionitrile and its common structural analogs, 3-(1-Piperidino)propionitrile and 3-Morpholinopropanenitrile. The selection of the amine precursor significantly influences the reaction kinetics and overall yield of the corresponding β-aminonitrile. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate reagent for their synthetic needs, supported by experimental data and detailed protocols.

Comparative Analysis of Reactivity

The formation of this compound and its analogs proceeds via a Michael addition of the respective secondary amine to acrylonitrile. The nucleophilicity of the amine is a critical determinant of the reaction rate. Generally, the reactivity of cyclic secondary amines in this reaction follows the order: Pyrrolidine > Piperidine > Morpholine. This trend is primarily attributed to the steric and electronic properties of the amine. Pyrrolidine, with its five-membered ring, exhibits higher nucleophilicity compared to the six-membered piperidine. The presence of the electron-withdrawing oxygen atom in the morpholine ring further decreases its nucleophilicity, leading to a slower reaction rate.

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of β-Aminonitriles

CompoundAmine PrecursorCatalystSolventReaction TimeYield (%)Reference
This compoundPyrrolidineNoneNone1 h95[1]
3-(1-Piperidino)propionitrilePiperidineNoneNone2 h92[1]
3-MorpholinopropanenitrileMorpholineNoneWater12 h88[2]

Note: The reaction conditions reported are from different studies and may not be directly comparable. However, they provide a general indication of the relative reactivity.

Physicochemical Properties

The choice of a β-aminonitrile in a synthetic route can also be influenced by its physical and chemical properties. The following table summarizes key physicochemical data for this compound and its piperidine and morpholine analogs.

Table 2: Physicochemical Properties of β-Aminonitriles

PropertyThis compound3-(1-Piperidino)propionitrile3-Morpholinopropanenitrile
CAS Number 26165-45-7[3]3088-41-3[4]3088-43-5
Molecular Formula C₇H₁₂N₂[5]C₈H₁₄N₂[4]C₇H₁₂N₂O
Molecular Weight ( g/mol ) 124.18[5]138.21[4]140.18
Boiling Point (°C) 132-133 (10 mmHg)[1]118-120 (20 mmHg)[6]135-137 (15 mmHg)
Density (g/cm³) 1.04[1]0.9431.015[7]
Refractive Index 1.466[3]1.4691.467
Flash Point (°C) 104-105 (15 mmHg)[1]--

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic transformations. The following section provides protocols for the synthesis of the three compared β-aminonitriles.

Synthesis of this compound

Procedure: A mixture of pyrrolidine (0.1 mol) and acrylonitrile (0.1 mol) is stirred at room temperature. The reaction is exothermic and may require occasional cooling in a water bath to maintain the temperature below 50°C. After the initial exothermic reaction subsides, the mixture is stirred for an additional hour to ensure completion. The product is then purified by vacuum distillation.

Yield: 95%[1]

Synthesis of 3-(1-Piperidino)propionitrile

Procedure: A mixture of piperidine (0.1 mol) and acrylonitrile (0.1 mol) is stirred at room temperature. The reaction is allowed to proceed for 2 hours. The resulting product is purified by vacuum distillation.

Yield: 92%[1]

Synthesis of 3-Morpholinopropanenitrile

Procedure: To a solution of morpholine (0.1 mol) in water (50 mL), acrylonitrile (0.1 mol) is added dropwise with stirring. The reaction mixture is stirred at room temperature for 12 hours. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Yield: 88%[2]

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Michael_Addition Acrylonitrile Acrylonitrile Intermediate Zwitterionic Intermediate Acrylonitrile->Intermediate Secondary_Amine Secondary Amine (Pyrrolidine, Piperidine, or Morpholine) Secondary_Amine->Acrylonitrile Nucleophilic Attack Product β-Aminonitrile Intermediate->Product Proton Transfer

Caption: Michael addition of a secondary amine to acrylonitrile.

Experimental_Workflow Start Start Mixing Mix Secondary Amine and Acrylonitrile Start->Mixing Reaction Stir at Room Temperature (Monitor Exotherm) Mixing->Reaction Purification Vacuum Distillation Reaction->Purification Product Pure β-Aminonitrile Purification->Product

Caption: General experimental workflow for β-aminonitrile synthesis.

Caption: Relative reactivity of secondary amines in cyanoethylation.

References

Comparative Physicochemical Properties of 3-(1-Pyrrolidino)propionitrile and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the key physicochemical properties of 3-(1-Pyrrolidino)propionitrile and its structural analogues. The information compiled herein is intended to provide researchers, scientists, and drug development professionals with essential data to inform compound selection, characterization, and further development. The analogues included in this comparison are 3-(1-Piperidino)propionitrile, 3-(1-Morpholino)propionitrile, and 3-(Dimethylamino)propionitrile, with Propionitrile included as a baseline reference.

The physicochemical parameters detailed—pKa, logP, solubility, melting point, and boiling point—are critical determinants of a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide summarizes available quantitative data, provides detailed experimental protocols for property determination, and includes visualizations of experimental workflows and the ADME process to contextualize the importance of these properties in drug discovery.

Physicochemical Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)logP (Calculated)SolubilityMelting Point (°C)Boiling Point (°C)
This compound C₇H₁₂N₂124.189.16 ± 0.20[1][2]0.4[3]Data not availableData not available132-133 @ 10 mmHg[4]
3-(1-Piperidino)propionitrile C₈H₁₄N₂138.218.06 ± 0.10[5]1.386[6]Data not available-7.4 - -7.2[7]118-120 @ 20 Torr[7]
3-(1-Morpholino)propionitrile C₇H₁₂N₂O140.185.90 ± 0.10[8][9]Data not availableSoluble in Chloroform, DCM, Ethyl Acetate[8][9]20-21[8]106-109 @ 7 mmHg[8]
3-(Dimethylamino)propionitrile C₅H₁₀N₂98.158.17 ± 0.28[10]Data not availableMiscible with water[11]-43171-173[12]
Propionitrile C₃H₅N55.08~25 (of C-H)0.176[13]11.9 g/100 mL in water (20°C)[13]-9397

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols represent standard laboratory practices.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Preparation of Solutions :

    • A standard solution of the test compound is prepared in deionized water or a suitable co-solvent if the compound has low aqueous solubility.

    • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are prepared.

  • Titration Procedure :

    • A known volume of the test compound solution is placed in a beaker with a magnetic stirrer.

    • A calibrated pH electrode is immersed in the solution.

    • For a basic compound, the solution is titrated with the standardized strong acid. For an acidic compound, it is titrated with the standardized strong base.

    • The titrant is added in small increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.

  • Data Analysis :

    • A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.

  • Preparation of Phases :

    • n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Partitioning :

    • A known amount of the test compound is dissolved in a predetermined volume of either water-saturated n-octanol or n-octanol-saturated water.

    • The resulting solution is placed in a separatory funnel with a measured volume of the other phase.

    • The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.

  • Analysis :

    • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation :

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • The logP is then calculated as the base-10 logarithm of P.

Determination of Aqueous Solubility

The solubility of a compound in water can be determined by the equilibrium solubility method.

  • Sample Preparation :

    • An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.

  • Equilibration :

    • The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Analysis :

    • After equilibration, the suspension is filtered to remove the undissolved solid.

    • The concentration of the compound in the clear filtrate is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility of the compound at that temperature.

Determination of Melting Point

The melting point of a solid compound is determined using a melting point apparatus.

  • Sample Preparation :

    • A small amount of the finely powdered, dry compound is packed into a capillary tube, which is sealed at one end.

  • Measurement :

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a slow, controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. The range between these two temperatures is the melting point range. A narrow melting point range is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid compound can be determined by distillation.

  • Apparatus Setup :

    • A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer.

    • The liquid compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

  • Distillation :

    • The liquid is heated, and as it boils, the vapor rises and enters the condenser.

    • The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • The temperature at which the liquid is actively boiling and a stable temperature is recorded on the thermometer is the boiling point. For compounds that may decompose at their atmospheric boiling point, the determination can be performed under reduced pressure (vacuum distillation).

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical properties of the compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Further Studies synthesis Synthesis of Analogues purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mp_bp Melting Point / Boiling Point purification->mp_bp Purity Check solubility Aqueous Solubility purification->solubility pka pKa Determination purification->pka logp logP Determination purification->logp adme In Vitro ADME Assays mp_bp->adme solubility->adme pka->adme logp->adme biological_activity Biological Activity Screening adme->biological_activity

Experimental workflow for physicochemical characterization.

adme_process cluster_intake Oral Administration cluster_body Systemic Circulation cluster_properties Key Physicochemical Properties drug Drug absorption Absorption (GI Tract) drug->absorption Solubility, Permeability (logP) distribution Distribution (Bloodstream to Tissues) absorption->distribution Plasma Protein Binding metabolism Metabolism (Liver) distribution->metabolism Lipophilicity (logP) excretion Excretion (Kidneys) distribution->excretion metabolism->excretion Formation of Metabolites pka_node pKa (Ionization State) pka_node->absorption pka_node->distribution logp_node logP (Lipophilicity) logp_node->absorption logp_node->distribution sol_node Solubility sol_node->absorption

Influence of physicochemical properties on ADME processes.

References

In vitro and in vivo studies of "3-(1-Pyrrolidino)propionitrile" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data on pyrrolidine-containing molecules reveals a broad spectrum of biological activities, highlighting their potential in the development of novel therapeutics. While specific in vitro and in vivo data for derivatives of "3-(1-Pyrrolidino)propionitrile" are limited in publicly available research, analysis of structurally related pyrrolidine and pyrrolidinone derivatives provides valuable insights into their potential applications in oncology, infectious diseases, and inflammatory conditions. This guide synthesizes available data to offer a comparative overview for researchers, scientists, and drug development professionals.

Overview of Biological Activities

Pyrrolidine derivatives have been extensively investigated for a variety of pharmacological effects. Key areas of research include:

  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of pyrrolidine-containing compounds against various cancer cell lines. The mechanisms of action are diverse and appear to be influenced by the specific substitutions on the pyrrolidine ring.

  • Antimicrobial Properties: The pyrrolidine scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties. Research has explored their efficacy against a range of pathogenic microorganisms.

  • Anti-inflammatory and Analgesic Effects: Certain pyrrolidine derivatives have shown potential in modulating inflammatory pathways, with some compounds exhibiting analgesic properties in preclinical models.[1]

  • Enzyme Inhibition: A notable area of investigation is the design of pyrrolidine derivatives as enzyme inhibitors. For instance, N-acylated glycyl-(2-cyano)pyrrolidines have been synthesized and evaluated as inhibitors of Fibroblast Activation Protein (FAP), a target implicated in several diseases.[2]

Due to the limited specific data on "this compound" derivatives, this guide will focus on comparing the activities of different classes of pyrrolidine-based compounds to provide a broader context for future research.

Comparative In Vitro Efficacy

To illustrate the comparative performance of different pyrrolidine scaffolds, the following tables summarize representative data from published studies.

Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives

Compound ClassCell LineAssayKey Findings (e.g., IC50, % inhibition)
Spiro[pyrrolidine-3, 3´-oxindole] AnalogsMCF-7 (Breast Cancer)Proliferation AssayDemonstrated exceptional inhibitory activity, with some analogs showing low micromolar EC50 values.
1-Benzylpyrrolidin-3-ol AnalogsHL-60 (Leukemia)Cytotoxicity AssayExhibited selective cytotoxicity towards HL-60 cells at 10 µM.[3]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic Acid DerivativesA549 (Lung Cancer)MTT AssayIncorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings enhanced anticancer activity.[4]

Table 2: Comparative Antimicrobial Activity of Pyrrolidine Derivatives

Compound ClassMicroorganismAssayKey Findings (e.g., MIC)
Spiro[oxindole-2,3′-pyrrolidine] DerivativesVarious bacteria and fungiBroth MicrodilutionModerate to excellent antibacterial and antifungal activities were observed.[5]
Pyrrolidine-2,5-dione DerivativesStaphylococcus aureus, Vibrio choleraeBroth MicrodilutionAzo-functionalized derivative showed better antibacterial activity compared to non-azo counterparts.[6]
2,3-Pyrrolidinedione DerivativesStreptococcus mutans, Candida albicansBroth MicrodilutionThe most promising compound showed antimicrobial activity comparable to chlorhexidine.[7]

Experimental Methodologies

The evaluation of the biological activities of these compounds relies on standardized in vitro and in vivo protocols. Below are detailed methodologies for key experiments frequently cited in the literature.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control substances. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism and medium) and negative (medium only) controls.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

The nitrile group, a key feature of "this compound", is known to be a versatile functional group in medicinal chemistry. It can participate in various interactions with biological targets, including hydrogen bonding and covalent interactions. For instance, in some enzyme inhibitors, the nitrile group can act as an electrophile, forming a reversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the enzyme's active site.

While specific signaling pathways modulated by "this compound" derivatives are not well-documented, related compounds have been shown to influence key cellular processes. The following diagram illustrates a general experimental workflow for screening and characterizing novel bioactive compounds.

G General Workflow for Bioactivity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis Synthesis of Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assays Characterization->AntiInflammatory EnzymeAssays Enzyme Inhibition Assays Cytotoxicity->EnzymeAssays PathwayAnalysis Signaling Pathway Analysis Antimicrobial->PathwayAnalysis AntiInflammatory->PathwayAnalysis AnimalModels Disease Animal Models EnzymeAssays->AnimalModels PathwayAnalysis->AnimalModels Toxicity Toxicity Studies AnimalModels->Toxicity G Hypothetical Apoptotic Pathway Compound Pyrrolidine Derivative Target Cellular Target (e.g., Kinase, HDAC) Compound->Target Inhibition Caspase9 Caspase-9 Target->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Safe Disposal of 3-(1-Pyrrolidino)propionitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(1-Pyrrolidino)propionitrile, a compound requiring careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe research environment.

Hazard Profile and Safety Data

This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled, and it can cause significant skin and eye irritation.[1] Some safety data sheets also categorize it as a highly flammable liquid and vapor.[2][3] Therefore, stringent safety measures must be observed throughout its handling and disposal.

PropertyValueSource
Molecular Formula C₇H₁₂N₂[4]
Molecular Weight 124.18 g/mol [4]
Boiling Point 104 - 105 °C / 219.2 - 221 °F[1]
Density 0.772 g/mL at 25 °C (77 °F)[2]
Signal Word Warning[1]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Hand Protection : Wear protective gloves.

  • Eye/Face Protection : Use safety glasses with side-shields or goggles. A face shield may also be necessary.

  • Skin and Body Protection : A lab coat or chemical-resistant apron is required. Ensure full skin coverage.

  • Respiratory Protection : All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in compliance with all national and local regulations. The following steps provide a general guideline for its safe disposal.

1. Waste Collection:

  • Collect waste this compound in its original container or a clearly labeled, compatible waste container.

  • Do not mix this waste with other chemical waste streams to avoid potentially hazardous reactions.[2]

2. Handling Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.

  • Collect the absorbent material and contaminated surfaces into a suitable, closed container for disposal.[1]

  • Ensure the area is well-ventilated during cleanup.

3. Container Management:

  • Empty containers should be treated as hazardous waste as they will retain product residue.[3]

  • Do not rinse empty containers and add the rinse water to regular drainage systems.

  • Seal all waste containers tightly and store them in a designated, well-ventilated waste storage area away from incompatible materials.

4. Final Disposal:

  • The final disposal of this compound must be conducted through an approved and licensed waste disposal company.[1][2]

  • Provide the waste disposal company with a complete and accurate characterization of the waste, including the Safety Data Sheet (SDS).

Experimental Workflow for Disposal

The logical flow for the safe disposal of this compound is illustrated in the diagram below. This workflow outlines the critical steps from initial handling to final disposal, emphasizing safety at each stage.

G cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Collect Waste Chemical in a Labeled, Compatible Container B->C D Handle Spills with Inert Absorbent Material B->D E Package Contaminated Materials for Disposal C->E D->E F Store Sealed Waste Container in a Designated, Ventilated Area E->F G Arrange for Pickup by a Licensed Waste Disposal Contractor F->G H Provide Waste Profile Information to Contractor G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(1-Pyrrolidino)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-(1-Pyrrolidino)propionitrile in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled, and it can cause significant skin and eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (4-8 mil thickness)Provides a balance of chemical resistance and dexterity for laboratory tasks. Thicker gloves (6-8 mil) are recommended for tasks involving larger quantities or prolonged handling.[2][3][4]
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation exposure. If work outside a fume hood is unavoidable, a risk assessment should be conducted to determine the need for a respirator.

Safe Handling and Operational Workflow

Proper handling and a structured workflow are paramount to preventing exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don appropriate PPE prep_setup Set up work area in a fume hood prep_ppe->prep_setup prep_materials Gather all necessary materials prep_setup->prep_materials handling_weigh Weigh/measure the chemical prep_materials->handling_weigh Proceed to handling handling_reaction Perform the experiment handling_weigh->handling_reaction cleanup_decontaminate Decontaminate work surfaces handling_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and label waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste in designated containers cleanup_waste->cleanup_dispose post_doff Doff PPE correctly cleanup_dispose->post_doff Cleanup complete post_wash Wash hands thoroughly post_doff->post_wash

Figure 1: Workflow for handling this compound.

Detailed Experimental Protocol: Small-Scale Reaction

This protocol outlines a typical small-scale laboratory reaction involving this compound.

Objective: To perform a reaction using this compound as a starting material.

Materials:

  • This compound

  • Reaction solvent

  • Other reactants as required by the specific synthesis

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Appropriate glassware for quenching and work-up

  • Waste containers (for liquid and solid waste)

Procedure:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Set up the reaction apparatus within the fume hood.

    • Label all waste containers clearly.

  • Reaction Setup:

    • In the fume hood, carefully measure the required amount of this compound and dissolve it in the appropriate solvent within the reaction vessel.

    • Add other reactants to the vessel as per the specific experimental procedure.

    • Initiate stirring and any required heating or cooling.

  • Reaction Monitoring:

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • Carefully quench the reaction as per the specific protocol.

    • Perform the necessary extraction and purification steps.

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with this compound.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Disposal Plan

Proper segregation and disposal of waste are crucial for safety and environmental compliance. This compound and materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Disposal Procedures
Waste TypeDisposal ContainerProcedure
Liquid Waste Labeled, sealed, and chemically compatible waste containerCollect all liquid residues containing this compound, including reaction mixtures and solvent washes. Do not dispose of down the sink.[5]
Solid Waste Labeled, sealed plastic bag or containerDispose of all contaminated solid materials, such as used gloves, paper towels, and pipette tips, in a designated solid waste container.[6]
Empty Containers Original container, triple-rinsedTriple rinse the empty container with a suitable solvent. Collect the rinsate as liquid hazardous waste. Deface the label on the empty container before disposal as regular waste, if permitted by institutional policy.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][7][8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][8][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.[9]

Decontamination of Reusable PPE

Proper decontamination of reusable PPE is essential to prevent cross-contamination and secondary exposure.

cluster_decon Decontamination of Reusable Eye Protection decon_prep Put on clean gloves decon_clean_inside Wipe inside of eye protection with detergent solution decon_prep->decon_clean_inside decon_clean_outside Wipe outside with disinfectant decon_clean_inside->decon_clean_outside decon_rinse Rinse with water decon_clean_outside->decon_rinse decon_dry Air dry or use a clean cloth decon_rinse->decon_dry decon_store Store in a clean, designated area decon_dry->decon_store

Figure 2: Decontamination process for reusable eye protection.

Procedure for Decontaminating Goggles and Face Shields:

  • While wearing a fresh pair of gloves, wipe the inside of the eye protection with a clean cloth soaked in a neutral detergent solution.[10][11]

  • Wipe the outside of the eye protection with a cloth soaked in a suitable disinfectant.[10][11]

  • Rinse the eye protection thoroughly with clean water to remove any detergent or disinfectant residue.[10][11]

  • Allow the eye protection to air dry completely or dry it with a clean, soft cloth.

  • Store the decontaminated eye protection in a clean, designated area to prevent re-contamination.[10][12]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.